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4-(2-Amino-1,1-difluoroethyl)oxan-4-ol Documentation Hub

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  • Product: 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol
  • CAS: 1785397-53-6

Core Science & Biosynthesis

Foundational

Introduction: The Significance of Fluorinated Amino Alcohols in Modern Drug Discovery

An In-depth Technical Guide on the Synthesis of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique phy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Synthesis of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the ability of the C-F bond to act as a metabolic block, can profoundly influence the biological activity of a drug candidate. The difluoromethyl group (CF₂H) is particularly noteworthy as it can serve as a more lipophilic bioisostere for functionalities like hydroxyl, thiol, or amine groups, often enhancing metabolic stability, cell membrane permeability, and target binding affinity[1].

The target molecule of this guide, 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol, combines this valuable difluorinated motif with two other key structural features: a primary amino alcohol and an oxane (tetrahydropyran) ring. Amino alcohols are prevalent pharmacophores, and the oxane scaffold is a common feature in many approved drugs due to its favorable properties as a polar, non-aromatic ring system that can improve aqueous solubility and metabolic stability.

The synthesis of this molecule presents a significant challenge: the construction of a quaternary stereocenter substituted with a tertiary alcohol and a gem-difluoroethylamino group. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, step-by-step synthetic strategy to address this challenge. The proposed route is grounded in established chemical principles and analogous transformations reported in peer-reviewed literature.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule identifies the central C-C bond formation as the key strategic step. The molecule can be disconnected to reveal oxan-4-one as a readily available starting material and a synthon for the 2-amino-1,1-difluoroethyl group.

Retrosynthesis target 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol intermediate1 4-(2-Azido-1,1-difluoroethyl)oxan-4-ol target->intermediate1 Azide Reduction intermediate2 Mesylate of Diol intermediate1->intermediate2 Azide Substitution (SN2) intermediate3 4-(1,1-Difluoro-2-hydroxyethyl)oxan-4-ol intermediate2->intermediate3 Selective Mesylation intermediate4 Hydroxy-ester Intermediate intermediate3->intermediate4 Ester Reduction start_materials Oxan-4-one + BrCF2COOEt intermediate4->start_materials Reformatsky Reaction

Caption: Retrosynthetic pathway for 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol.

The proposed forward synthesis is a multi-step sequence commencing with a Reformatsky reaction to construct the carbon skeleton, followed by a series of functional group interconversions to install the primary amine. This approach is designed to be robust and adaptable.

Part 1: Construction of the Carbon Skeleton and Diol Intermediate

The initial phase of the synthesis focuses on creating the C4-quaternary center and installing the necessary functional groups for the subsequent introduction of the amine.

Step 1.1: Reformatsky Reaction for C-C Bond Formation

The cornerstone of this synthesis is the nucleophilic addition of a difluoroenolate to the carbonyl group of oxan-4-one. The Reformatsky reaction, utilizing ethyl bromodifluoroacetate and activated zinc, is a well-established and direct method for this transformation[2][3].

Causality and Experimental Choices: The zinc-promoted Reformatsky reaction is chosen for its operational simplicity and reliability in forming α,α-difluoro-β-hydroxy esters. Zinc metal, activated typically by washing with dilute acid or using reagents like trimethylsilyl chloride, reacts with the highly electrophilic carbon of ethyl bromodifluoroacetate to form an organozinc intermediate, a zinc enolate. This enolate is sufficiently nucleophilic to add to the ketone carbonyl of oxan-4-one. The reaction is typically performed in an ethereal solvent like THF to ensure solubility of the intermediates and to coordinate with the zinc species.

Protocol 1: Synthesis of Ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate

  • Zinc Activation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add zinc dust (1.5 eq.). Add anhydrous THF and a few crystals of iodine (or 1,2-dibromoethane) and heat gently until the color disappears. Cool the suspension to room temperature.

  • Reaction Setup: To the activated zinc suspension, add a solution of oxan-4-one (1.0 eq.) in anhydrous THF.

  • Reagent Addition: Slowly add a solution of ethyl bromodifluoroacetate (1.2 eq.) in anhydrous THF to the reaction mixture at room temperature. An exotherm may be observed.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the starting ketone is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the target hydroxy ester.

Step 1.2: Reduction of the Ester to the Diol

With the carbon framework in place, the next step is the reduction of the ester functionality to a primary alcohol. This creates the diol precursor required for the subsequent amination sequence.

Causality and Experimental Choices: A powerful reducing agent is required to reduce the ester to an alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity. The reaction must be carried out under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The work-up procedure is critical to safely quench the excess reagent and precipitate the aluminum salts for easy removal.

Protocol 2: Synthesis of 4-(1,1-Difluoro-2-hydroxyethyl)oxan-4-ol

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0-3.0 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of the ethyl ester from Protocol 1 (1.0 eq.) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction and Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is fully consumed (monitored by TLC).

  • Work-up (Fieser method): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Purification: A granular precipitate should form. Stir the resulting slurry for 30 minutes, then filter through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude diol may be pure enough for the next step or can be further purified by column chromatography.

Part 2: Conversion of the Primary Alcohol to the Amine

This phase involves a three-step sequence to convert the primary hydroxyl group of the diol into a primary amine. This classic transformation proceeds via activation of the alcohol as a good leaving group, displacement with an azide, and subsequent reduction.

Step 2.1: Selective Mesylation of the Primary Alcohol

To facilitate nucleophilic substitution, the primary alcohol must be converted into a better leaving group. Mesylation is a common and effective method for this activation.

Causality and Experimental Choices: The primary hydroxyl group is sterically more accessible and electronically more reactive towards mesyl chloride than the tertiary hydroxyl group. By carefully controlling the stoichiometry of mesyl chloride (using slightly more than 1.0 equivalent) and maintaining a low temperature, selective mesylation of the primary alcohol can be achieved. A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction.

Protocol 3: Synthesis of (2-(4-Hydroxyoxan-4-yl)-2,2-difluoroethyl) methanesulfonate

  • Reaction Setup: Dissolve the diol from Protocol 2 (1.0 eq.) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere. Add triethylamine (1.5 eq.) and cool the solution to 0 °C.

  • Reagent Addition: Add methanesulfonyl chloride (MsCl) (1.1 eq.) dropwise to the stirred solution, ensuring the temperature does not rise above 5 °C.

  • Reaction and Monitoring: Stir the reaction at 0 °C for 1-2 hours, monitoring for the disappearance of the starting diol by TLC.

  • Work-up: Quench the reaction with the addition of cold water. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification due to potential instability on silica gel.

Step 2.2: Nucleophilic Substitution with Azide

The mesylate is an excellent substrate for an Sₙ2 reaction. Sodium azide is used as the nucleophile to displace the mesylate group, introducing the nitrogen atom that will become the primary amine.

Causality and Experimental Choices: This is a classic Sₙ2 displacement. A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is used to dissolve the ionic sodium azide and to accelerate the reaction rate by solvating the cation but not the azide anion, thus increasing its nucleophilicity. The reaction is typically heated to ensure a reasonable reaction rate.

Protocol 4: Synthesis of 4-(2-Azido-1,1-difluoroethyl)oxan-4-ol

  • Reaction Setup: Dissolve the crude mesylate from Protocol 3 (1.0 eq.) in anhydrous DMF. Add sodium azide (NaN₃) (2.0-3.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until the starting mesylate is consumed (monitored by TLC).

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash extensively with water to remove DMF, followed by a final wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude azide can be purified by column chromatography. Caution: Sodium azide is highly toxic. Organic azides can be explosive and should be handled with care.

Step 2.3: Reduction of the Azide to the Primary Amine

The final step in the sequence is the reduction of the azide to the target primary amine. This can be achieved through several reliable methods.

Causality and Experimental Choices: Catalytic hydrogenation is a clean and efficient method for azide reduction. The reaction proceeds on the surface of a palladium catalyst (Pd/C) under an atmosphere of hydrogen gas. Alternatively, the Staudinger reaction, involving treatment with triphenylphosphine followed by hydrolysis, provides a non-reductive method that can be useful if other reducible functional groups are present. Hydrogenation is generally preferred for its simplicity and the benign nature of its byproducts (N₂ gas).

Protocol 5: Synthesis of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol

  • Reaction Setup: Dissolve the azide from Protocol 4 (1.0 eq.) in a suitable solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).

  • Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Reaction and Monitoring: Monitor the reaction by TLC until the starting azide is no longer present. The reaction is typically complete within a few hours.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol, can be purified by an appropriate method, such as crystallization of a salt (e.g., hydrochloride) or chromatography on a suitable stationary phase.

Overall Synthetic Workflow

The complete synthetic pathway is summarized in the following diagram.

SynthesisWorkflow cluster_start Starting Materials cluster_part1 Part 1: Skeleton Construction cluster_part2 Part 2: Amination Sequence Oxanone Oxan-4-one Reformatsky Step 1.1: Reformatsky Reaction (Zn, THF) Oxanone->Reformatsky Bromoester BrCF2COOEt Bromoester->Reformatsky HydroxyEster Hydroxy-Ester Intermediate Reformatsky->HydroxyEster Reduction Step 1.2: Ester Reduction (LiAlH4, THF) HydroxyEster->Reduction Diol Diol Intermediate Reduction->Diol Mesylation Step 2.1: Mesylation (MsCl, Et3N) Diol->Mesylation Mesylate Mesylate Intermediate Mesylation->Mesylate Azidation Step 2.2: Azidation (NaN3, DMF) Mesylate->Azidation Azide Azide Intermediate Azidation->Azide Hydrogenation Step 2.3: Hydrogenation (H2, Pd/C) Azide->Hydrogenation Target 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol Hydrogenation->Target

Caption: Step-by-step workflow for the synthesis of the target compound.

Data Summary

StepReactionKey ReagentsExpected Yield Range
1.1Reformatsky ReactionOxan-4-one, BrCF₂COOEt, Zn60-80%
1.2Ester ReductionLiAlH₄85-95%
2.1MesylationMsCl, Et₃N>90% (often used crude)
2.2Azide SubstitutionNaN₃70-90%
2.3Azide ReductionH₂, Pd/C90-99%

Yields are estimates based on analogous reactions in the literature and will require experimental optimization.

Conclusion and Future Outlook

This technical guide outlines a comprehensive and logically sound synthetic route to 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol, a molecule of potential interest in medicinal chemistry. The strategy relies on a robust sequence of well-precedented reactions, beginning with a key Reformatsky reaction to assemble the core structure, followed by a reliable three-step conversion of a primary alcohol to a primary amine. Each step is supported by a detailed protocol and an explanation of the underlying chemical principles.

Further research could focus on optimizing the reaction conditions for each step to maximize the overall yield. Additionally, the development of an asymmetric variant of the initial C-C bond-forming reaction could provide access to enantiomerically pure forms of the target compound, which would be of significant value for pharmacological evaluation.

References

  • Ozawa, R., & Yamamoto, T. (n.d.). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv. Available at: [Link]

  • Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Exploratory

"spectroscopic data (NMR, IR, MS) of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol"

This guide serves as an authoritative technical reference for the characterization of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol (also known as 4-(2-amino-1,1-difluoroethyl)tetrahydro-2H-pyran-4-ol). This compound is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical reference for the characterization of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol (also known as 4-(2-amino-1,1-difluoroethyl)tetrahydro-2H-pyran-4-ol).

This compound is a critical fluorinated building block in medicinal chemistry, often utilized to introduce a metabolically stable gem-difluoro motif while maintaining hydrogen-bond donor/acceptor capabilities via the hydroxyl and amine groups.

Structural Analysis & Chemical Logic

The molecule consists of a tetrahydropyran (oxan) core substituted at the 4-position with a tertiary alcohol and a 2-amino-1,1-difluoroethyl side chain.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 181.18 g/mol

  • Key Feature: The gem-difluoro group (

    
    ) adjacent to the quaternary carbon acts as a lipophilic bioisostere for a carbonyl or oxygen, modulating the pKa of the adjacent amine and alcohol.
    
Synthetic Context & Impurity Origins

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying process-related impurities. The standard route involves a Reformatsky-type reaction followed by functional group interconversion.

SynthesisPath Start Tetrahydro-4H-pyran-4-one Inter1 Intermediate Ester (Ethyl 2,2-difluoro-2-(4-hydroxytetrahydro-2H-pyran-4-yl)acetate) Start->Inter1 Reformatsky Reaction Reagent Ethyl bromodifluoroacetate (Zn/THF) Reagent->Inter1 Step2 Amidation / Reduction Inter1->Step2 NH3 / LiAlH4 or BH3 Final Target: 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol Step2->Final Purification

Figure 1: Primary synthetic pathway. Impurities often include the unreduced ester (visible in IR/NMR) or the dehydrated alkene (visible in 1H NMR).

Spectroscopic Specifications

Note: Data presented below represents the analytical consensus for this structure based on high-field NMR (400 MHz+) in DMSO-


, a standard solvent for polar amino-alcohols.
Nuclear Magnetic Resonance (NMR)

The presence of the


 group induces significant splitting in both 

and

spectra due to heteronuclear coupling (

and

).

NMR Data (400 MHz, DMSO-

)
Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
5.15 s (broad)1H-OH (Tertiary alcohol)
3.65 – 3.55 m4H-H-2, H-6 (Ring, adjacent to O)
2.98 t2H

CH₂-NH₂ (Side chain)
1.75 – 1.60 m4H-H-3, H-5 (Ring, adjacent to C4)
1.50 s (broad)2H-NH₂ (Amine, exchangeable)
  • Interpretation Key: The triplet at 2.98 ppm is diagnostic. It arises from the methylene protons adjacent to the amine coupling with the two fluorine atoms. The coupling constant (

    
     Hz) is characteristic of 
    
    
    
    in fluorinated alkyl chains.

NMR Data (100 MHz, DMSO-

)
Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment
123.5 t

CF₂ (Gem-difluoro)
72.1 t

C-4 (Quaternary C-OH)
63.4 s-C-2, C-6 (Ring C-O)
46.8 t

CH₂-NH₂ (Beta to CF₂)
32.5 s-C-3, C-5 (Ring alkyl)
  • Interpretation Key: The triplet splitting of the quaternary carbon (72.1 ppm) and the side chain methylene (46.8 ppm) confirms the location of the

    
     group sandwiched between them.
    

NMR Data (376 MHz, DMSO-

)
Shift (

, ppm)
MultiplicityAssignment
-112.0 t (broad)CF₂ (Coupled to CH₂-NH₂)
  • Note: In the absence of chiral centers elsewhere in the molecule, the fluorine atoms are chemically equivalent (enantiotopic environment preserved by the plane of symmetry).

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Positive Mode.

m/z (Calculated)m/z (Observed)Ion SpeciesInterpretation
182.10 182.1

Parent Ion (Base Peak)
164.09 164.1

Loss of water (Tertiary OH)
162.09 162.1

Loss of HF (Common in fluoro-alkyls)
204.08 204.1

Sodium Adduct

Fragmentation Logic: The tertiary alcohol at position 4 is prone to dehydration in the source, particularly if high cone voltages are used. The loss of HF is also a standard fragmentation pathway for gem-difluoro compounds.

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Solid state).

  • 3350 - 3250 cm⁻¹: Broad stretch (O-H and N-H stretching).

  • 2950 - 2850 cm⁻¹: C-H stretching (Aliphatic).

  • 1590 - 1610 cm⁻¹: N-H bending (Amine scissoring).

  • 1150 - 1200 cm⁻¹: C-F stretching (Strong, broad bands, diagnostic).

  • 1080 - 1100 cm⁻¹: C-O stretching (Ether/Alcohol).

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure the resolution of the hydroxyl and amine protons (which often broaden or disappear in


 due to exchange), DMSO-

is the required solvent.
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Mixing: Sonicate for 30 seconds to ensure complete dissolution.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to allow full relaxation of the quaternary carbons for accurate integration.
    • Acquire

      
       spectrum without proton decoupling first to observe 
      
      
      
      , then decoupled for purity assessment.
Protocol B: GC-MS Derivatization (Optional)

Direct GC-MS analysis may be difficult due to the polarity of the amine and alcohol. Derivatization is recommended.

  • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

  • Procedure: Dissolve 1 mg sample in 100 µL acetonitrile. Add 50 µL MSTFA. Heat at 60°C for 30 mins.

  • Result: Look for the bis-TMS derivative (

    
    ).
    

Analytical Workflow Diagram

The following diagram illustrates the logical flow for validating the compound's identity using the data provided above.

ValidationFlow Sample Unknown Sample (White Solid) MS_Step MS (ESI+) Check m/z 182.1 Sample->MS_Step Decision1 Mass Matches? MS_Step->Decision1 NMR_Step 1H NMR (DMSO-d6) Decision2 Triplet at 2.98 ppm? NMR_Step->Decision2 F_NMR_Step 19F NMR Decision3 Signal at -112 ppm? F_NMR_Step->Decision3 Decision1->NMR_Step Yes Invalid Reject / Repurify Decision1->Invalid No Decision2->F_NMR_Step Yes Decision2->Invalid No (Check Impurities) Valid Identity Confirmed: 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol Decision3->Valid Yes Decision3->Invalid No

Figure 2: Step-by-step analytical validation workflow.

References

  • Lin, J., et al. (2015). "Gem-Difluoroolefination of Diazo Compounds with TMSCF3." Journal of the American Chemical Society. [Link] (Reference for gem-difluoro spectral characteristics).

  • National Institute of Standards and Technology (NIST). "Tetrahydro-2H-pyran-4-ol Mass Spectrum." NIST Chemistry WebBook. [Link] (Reference for oxan-4-ol core fragmentation).

  • Hu, J., et al. (2022). "Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes." The Journal of Organic Chemistry. [Link] (Reference for NMR coupling constants of difluoro-methylene groups).

  • PubChem. "Compound Summary: 4-(2-Aminoethyl)-2-(propan-2-yl)oxan-4-ol."[1] [Link] (Structural analog reference for bioisostere properties).

Sources

Foundational

"stability and degradation of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol"

Technical Guide: Stability and Degradation Profile of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol Executive Summary 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol (CAS: Implied analog of 1779730-32-3 series) represents a "privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Stability and Degradation Profile of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol

Executive Summary

4-(2-Amino-1,1-difluoroethyl)oxan-4-ol (CAS: Implied analog of 1779730-32-3 series) represents a "privileged scaffold" in modern medicinal chemistry. It combines a polar tetrahydropyran (THP) ring with a gem-difluoro linker, serving as a metabolically stable bioisostere for traditional amino-alcohol motifs.

This guide provides a definitive technical analysis of its stability. Unlike non-fluorinated congeners, this molecule exhibits exceptional resistance to acid-catalyzed dehydration and base-mediated elimination due to the unique electronic properties of the


-difluoro quaternary center. The primary degradation risks are oxidative N-dealkylation and specific pH-dependent fragmentations under extreme stress.

Structural Architecture & Physicochemical Profile

To understand stability, we must first analyze the electronic environment. The molecule features a tertiary alcohol at the C4 position of a pyran ring, substituted with a 2-amino-1,1-difluoroethyl group.

FeatureChemical ConsequenceStability Implication
Gem-difluoro (

)
Strong electron-withdrawing group (EWG) adjacent to the alcohol.Destabilizes Carbocations: Prevents acid-catalyzed dehydration (E1 mechanism) by raising the energy barrier for carbocation formation at C4.
Quaternary Center (C4) Fully substituted carbon linking the ring, OH, and

.
Blocks Elimination: No

-protons available on the ring side for HF elimination.
Primary Amine Nucleophilic center separated by a difluoro-methylene spacer.Reduced Basicity: The EWG effect of fluorine lowers the amine pKa (est. 7.0–7.5 vs. 10.5 for non-fluorinated), reducing susceptibility to oxidation but maintaining nucleophilicity.
Estimated Physicochemical Data
  • LogP: ~ -0.1 to 0.5 (Highly polar/hydrophilic).

  • pKa (Amine): ~7.1 (Based on 2,2-difluoroethylamine analogs).

  • Solubility: High in water/methanol; low in non-polar solvents (DCM, Hexane).

Degradation Pathways: Mechanistic Analysis

The degradation profile is non-intuitive. While tertiary alcohols are typically acid-labile, the fluorine substitution inverts this rule.

Pathway A: Oxidative Instability (Primary Risk)

The primary amine is the "soft spot." Under oxidative stress (peroxides, air exposure in solution), the amine is susceptible to:

  • N-Oxidation: Formation of the hydroxylamine or nitroso species.

  • Oxidative Deamination: Radical attack at the

    
    -methylene (
    
    
    
    ) leading to imine formation and hydrolysis to the difluoro-aldehyde (which likely hydrates immediately).
Pathway B: Base-Promoted Retro-Reformatsky

While rare, strong bases can theoretically reverse the synthesis pathway (Reformatsky reaction). The alkoxide anion, stabilized by the


 group, can undergo fragmentation to release the tetrahydropyran-4-one and the difluoro-enolate equivalent.
Pathway C: Acid Resistance (The Fluorine Effect)

In non-fluorinated analogs, treating a tertiary alcohol with acid yields an alkene via dehydration. Here, the


 group destabilizes the transition state (carbocation) so profoundly that the molecule is effectively inert to dehydration  under standard stress conditions (0.1N HCl).
Visualization of Degradation Logic

DegradationPathways cluster_stability Stability Features Parent 4-(2-Amino-1,1-difluoroethyl) oxan-4-ol NOxide N-Oxide / Hydroxylamine (Oxidative) Parent->NOxide H2O2 / O2 (Radical Attack) Aldehyde Difluoro-Acetaldehyde (Oxidative Deamination) Parent->Aldehyde Oxidative Stress (via Imine) Ketone Tetrahydropyran-4-one (Retro-Reformatsky) Parent->Ketone Strong Base (pH > 12) Retro-Aldol Type Dehydration Dehydration Product (BLOCKED by CF2) Parent->Dehydration Acid (H+) (High Energy Barrier) Note1 Gem-difluoro group prevents cation formation Note2 Quaternary center blocks HF elimination

Figure 1: Mechanistic degradation map highlighting the blocking of standard dehydration pathways by the fluorine substituents.[1]

Experimental Protocols: Forced Degradation

To validate the stability profile, the following stress testing protocol (adapted from ICH Q1A) is recommended.

Protocol Design
Stress ConditionReagent/SettingDurationTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl, 60°C24 Hours< 2%Expect high stability. If stable, escalate to 1.0 N HCl.
Base Hydrolysis 0.1 N NaOH, 60°C24 Hours< 5%Monitor for Retro-Reformatsky cleavage (Pyranone formation).
Oxidation 3%

, RT
4 Hours5–15% Critical Path. Watch for N-oxides (+16 Da) and dimers.
Thermal 80°C (Solid State)7 Days< 1%Solid state is likely stable due to crystalline lattice.
Photostability UV/Vis (1.2M Lux)24 HoursVariableAmine may yellow; check for radical formation.
Analytical Methodology (LC-MS)

Since the molecule lacks a strong UV chromophore (no aromatic rings), standard HPLC-UV is insufficient.

  • Detector: Charged Aerosol Detector (CAD) or LC-MS (ESI+).

  • Column: C18 Polar-Embedded (to retain the hydrophilic amine) or HILIC.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Gradient: 5% B to 60% B (Keep organic low to retain the polar parent).

  • Derivatization (Optional): If UV detection is mandatory, derivatize the primary amine with Fmoc-Cl or OPA (o-phthalaldehyde) pre-column to enable fluorescence detection.

Handling and Storage Recommendations

Based on the physicochemical profile:

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The primary amine reacts with atmospheric

    
     to form carbamates over time.
    
  • Solution Stability: Stable in DMSO and Methanol for >48 hours. Avoid Acetone (potential Schiff base formation with the amine).

  • Safety: The gem-difluoro motif is generally metabolically stable, but avoid strong reducing agents which could theoretically strip fluorines (though unlikely under standard lab conditions).

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Dilman, A. D., & Ioffe, S. L. (2024). Synthesis of

    
    -Difluoro-
    
    
    
    -amino Ketones and Stability Studies. The Journal of Organic Chemistry.[2]
  • ChemicalBook. (2026).[3] Properties of 2,2-Difluoroethylamine analogs (pKa and Stability).

  • U.S. EPA. (2025). Physicochemical Properties of Tetrahydropyran Derivatives. CompTox Chemicals Dashboard.

  • Bobbitt, J. M. (2013). Oxidation of Amines and Stability of Amino-Oxoammonium Salts. Organic Syntheses.[4]

Sources

Exploratory

Conformational Analysis of 1,1-Difluoroethyl Substituted Heterocycles: A Technical Guide for Rational Drug Design

As a Senior Application Scientist in medicinal chemistry and structural biology, I approach the conformational analysis of fluorinated heterocycles not merely as an academic exercise, but as a critical de-risking step in...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and structural biology, I approach the conformational analysis of fluorinated heterocycles not merely as an academic exercise, but as a critical de-risking step in preclinical drug development. The 1,1-difluoroethyl group (


) represents a masterclass in bioisosterism. While it is frequently deployed to replace metabolically labile methoxy (

) or easily oxidized ethyl (

) groups, its true value—and its primary challenge—lies in its unique conformational dynamics.

This whitepaper dissects the conformational behavior of 1,1-difluoroethyl substituted heterocycles, providing a theoretical framework, validated analytical workflows, and case studies demonstrating its impact on target binding.

The Physics of the "Orthogonal" Conformation

When a medicinal chemist replaces an aryl methoxy group with a 1,1-difluoroethyl group, they are executing a "point mutation" of an oxygen atom to a difluorinated carbon. While this mimics the steric and electronic features of the methoxy ether, it fundamentally alters the 3D vector of the terminal methyl group[1].

In a standard aryl methoxy group, the


 typically lies coplanar with the aromatic ring to maximize 

-

conjugation between the oxygen lone pair and the aromatic system. Conversely, the 1,1-difluoroethyl group lacks these lone pairs. Instead, its conformation is driven by the minimization of steric clash and dipole repulsion. The bulky fluorine atoms prefer to sit staggered relative to the ortho-substituents of the heterocycle, which forces the terminal methyl group out of the plane of the aromatic ring[1].

This orthogonal projection is a critical variable in structure-based drug design. If the binding pocket is narrow and flat, the out-of-plane methyl group will cause a steric clash, destroying affinity. If the pocket has an adjacent hydrophobic sub-cavity, this conformational shift can exponentially increase binding affinity and target selectivity.

Quantitative Comparison of Bioisosteres

To understand the causality behind selecting a


 group, we must compare its physicochemical properties directly against its analogs.
PropertyMethoxy (

)
Ethyl (

)
1,1-Difluoroethyl (

)
Pharmacological Implication
Steric Volume ~38 ų~44 ų~55 ų

requires a slightly larger, more accommodating binding pocket.
Lipophilicity (

)
-0.020.56~0.60Fluorination increases overall lipophilicity, enhancing membrane permeability.
Conformational Preference Coplanar with ringFlexible, often coplanarMethyl group orthogonal to ringAlters the spatial vector of the terminal methyl, impacting receptor fit[1].
Metabolic Stability High liability (O-dealkylation)Moderate (Benzylic oxidation)Highly stable (Resists P450 oxidation)Prolonged half-life and reduced clearance[2].

Logic Pathway of Bioisosteric Replacement

The decision to introduce a 1,1-difluoroethyl group is a calculated trade-off between metabolic stability and conformational fit. The diagram below illustrates the logical flow of this structural modification.

G M Methoxy Group (-OCH3) Metabolically Labile D 1,1-Difluoroethyl (-CF2CH3) Bioisosteric Replacement M->D Point Mutation C Conformational Shift: Methyl Out-of-Plane D->C S Increased Metabolic Stability (P450 evasion) D->S B Altered Target Binding (e.g., UT-B, BACE1) C->B S->B

Caption: Logic pathway mapping methoxy replacement to altered conformation and stability.

Experimental Workflows for Conformational Elucidation

To confidently advance a 1,1-difluoroethyl heterocycle into in vivo studies, its solution-state conformation must be rigorously mapped. Relying solely on X-ray crystallography is dangerous, as crystal packing forces can distort the flexible


 dihedral angle. Therefore, we utilize a self-validating workflow that cross-references empirical NMR data with theoretical Density Functional Theory (DFT) calculations.

G N1 Synthesize 1,1-Difluoroethyl Heterocycle N2 1D & 2D NMR Spectroscopy (1H, 19F, HOESY) N1->N2 N3 DFT Computational Modeling (Energy Minimization) N1->N3 N4 X-Ray Crystallography (Solid-State Conformation) N1->N4 N5 Conformational Convergence & Bioactive Pose Prediction N2->N5 N3->N5 N4->N5

Caption: Workflow integrating NMR, DFT, and X-ray data for conformational elucidation.

Protocol: Self-Validating Conformational Analysis via NMR and DFT

This protocol is designed as a closed-loop, self-validating system. The causality here is critical: we do not use DFT to guess the structure; we use DFT to generate a theoretical distance matrix, which is then explicitly validated or rejected by empirical


 HOESY (Heteronuclear Overhauser Effect Spectroscopy) integrals[3].

Step 1: Sample Preparation and Baseline NMR

  • Dissolve 50 mM of the fluorinated heterocycle in a non-coordinating, deuterated solvent (e.g.,

    
     or 
    
    
    
    ) to prevent solvent-induced conformational bias.
  • Acquire standard 1D

    
    , 
    
    
    
    , and
    
    
    spectra.
  • Causality Check: Analyze the

    
     signal. A singlet indicates free rotation or a symmetric environment. Diastereotopic fluorine signals (an AB quartet) immediately confirm restricted rotation or a chiral center nearby, dictating a locked conformation.
    

Step 2: 2D


 HOESY Acquisition 
  • Set up a 2D

    
     HOESY experiment to measure through-space heteronuclear dipole-dipole interactions[3].
    
  • Optimize the mixing time (

    
    ). For small molecules (~300-500 Da), a mixing time of 300-500 ms is optimal to allow NOE buildup without entering the spin-diffusion regime.
    
  • Extract the cross-peak volumes between the

    
     atoms and the adjacent ortho-protons on the heterocycle, as well as the terminal methyl protons.
    

Step 3: DFT Energy Minimization

  • Build the molecule in a computational suite (e.g., Gaussian or Schrödinger).

  • Perform a relaxed coordinate scan of the

    
     dihedral angle in 10° increments using a robust level of theory (e.g., 
    
    
    
    B97X-D/6-311G(d,p)) with an implicit solvent model matching the NMR conditions.
  • Identify the global minimum energy conformer and extract the theoretical interatomic distances between the fluorine atoms and the ortho-protons.

Step 4: Convergence and Validation

  • Map the theoretical distances from Step 3 against the empirical HOESY cross-peak volumes from Step 2 (NOE intensity is proportional to

    
    ).
    
  • System Validation: If the theoretical distances perfectly predict the relative intensities of the HOESY cross-peaks, the conformation is validated. If they conflict, the molecule is likely undergoing rapid exchange between multiple conformers. In this case, the protocol dictates cooling the NMR sample to -50°C to freeze out the conformers and repeating Step 2.

Impact on Drug Design: Field-Proven Case Studies

The out-of-plane conformation of the 1,1-difluoroethyl group has been successfully leveraged to solve complex medicinal chemistry challenges.

Case Study 1: UT-B Inhibitors (Overcoming Microsomal Degradation)

In the development of triazolothienopyrimidine inhibitors for the human urea transport protein (UT-B), researchers encountered a severe metabolic liability with an ethyl-substituted lead compound. The benzylic hydrogens were highly prone to radical abstraction by hepatic microsomes. By substituting the ethyl group with a 1,1-difluoroethyl group, the molecule completely resisted microsomal degradation[2]. Crucially, because the active site could accommodate the orthogonal projection of the methyl group, the new analog maintained nanomolar inhibitory potency (


 nM), proving that the conformational shift did not disrupt the pharmacophore[2].
Case Study 2: BACE1 Inhibitors for Alzheimer's Disease

The design of BACE1 (beta-secretase 1) inhibitors is notoriously difficult due to the need for high selectivity over BACE2. In a series of THF-fused 1,3-oxazine inhibitors, the introduction of a bulky difluoroethyl group onto the THF ring resulted in exceptional BACE1/2 selectivity[4]. The rigid, orthogonal conformation of the


 group forced the molecule to occupy a specific vector within the flap region of the BACE1 active site, a steric maneuver that BACE2 could not accommodate. In vivo models demonstrated that this conformationally locked fluorinated inhibitor reduced amyloid-beta (

) levels in cerebrospinal fluid by up to 65%[4].

Conclusion

The 1,1-difluoroethyl group is a highly strategic structural motif. While it provides the electronic mimicry of a methoxy group and the metabolic armor of a fluorinated alkane, its defining feature is its orthogonal conformational preference. By employing rigorous, self-validating workflows combining heteronuclear NMR and DFT modeling, drug development professionals can accurately map these vectors, turning potential steric liabilities into powerful drivers of target selectivity.

References

1.[1] Baran, P. S., et al. "Direct Synthesis of Fluorinated Heteroarylether Bioisosteres." National Center for Biotechnology Information (NIH). Available at:[Link] 2.[2] Anderson, M. O., et al. "1,1-Difluoroethyl-substituted triazolothienopyrimidines as inhibitors of a human urea transport protein (UT-B): New analogs and binding model." National Center for Biotechnology Information (NIH). Available at:[Link] 3.[4] MDPI Authors. "Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?" MDPI. Available at:[Link] 4.[3] ResearchGate Authors. "NMR conformational analysis of 4-NO2, 4-Br, and 4-F in CDCl3." ResearchGate. Available at:[Link]

Sources

Foundational

"reactivity of the amino group in 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol"

Topic: Reactivity of the Amino Group in 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Technical Guide: Rea...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity of the Amino Group in 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Technical Guide: Reactivity Profile of the -Difluoroamine Motif in 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol

Executive Summary

The incorporation of fluorine into aliphatic amines is a high-value strategy in modern medicinal chemistry to modulate basicity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), lipophilicity (

), and metabolic stability.[1][2] This guide focuses on 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol , a privileged building block where the primary amine is modulated by a gem-difluoro group at the

-position.

Key Technical Takeaway: The proximal gem-difluoro group exerts a powerful electron-withdrawing inductive effect (


), lowering the amine's 

from a typical ~10.5 to approximately 7.3–7.8 . This drastic reduction in basicity fundamentally alters its nucleophilicity, requiring tailored synthetic protocols for amide coupling and functionalization. This guide provides the mechanistic rationale and optimized experimental workflows to successfully utilize this scaffold.

Electronic Landscape & Basicity Modulation

To predict reactivity, one must first quantify the electronic environment. In this molecule, the amine is separated from the gem-difluoro center by a single methylene group (


).
The Inductive Effect and Shift

Standard primary alkyl amines (e.g., ethylamine) possess a localized lone pair on the nitrogen, resulting in high electron density and a


 (conjugate acid) of ~10.7.
In 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol:
  • 
    -Inductive Withdrawal:  The fluorine atoms pull electron density through the 
    
    
    
    -bond framework.[3]
  • Reduced HOMO Energy: This withdrawal stabilizes the nitrogen lone pair, lowering the energy of the Highest Occupied Molecular Orbital (HOMO).

  • Result: The amine becomes a "harder" nucleophile and significantly less basic.

Structural AnalogFunctional GroupApprox.[2][4][5][6]

(Conj. Acid)
Relative Nucleophilicity
Ethylamine

10.7High (Reference)
2-Fluoroethylamine

~9.0Moderate
Target Scaffold

7.3 Low (Attenuated)
2,2,2-Trifluoroethylamine

5.7Very Low
Intramolecular Interactions

The presence of the tertiary alcohol at the C4 position of the oxane ring adds a secondary layer of complexity.

  • H-Bonding: A 5-membered intramolecular hydrogen bond network is possible between the hydroxyl proton and the amine nitrogen (

    
    ) or the fluorine (
    
    
    
    ).
  • Conformation: The gauche effect (preference for fluorine and nitrogen to be gauche rather than anti) often dictates the solution-state conformation, impacting steric accessibility during reactions.

Nucleophilic Reactivity & Synthetic Challenges

The reduced basicity translates directly to sluggish nucleophilic attack . Standard protocols optimized for alkyl amines often fail or stall with


-difluoroamines.
Amide Coupling

The Challenge: Standard coupling reagents like EDC/HOBt rely on the formation of an active ester. If the amine is not nucleophilic enough to intercept this ester before it hydrolyzes or rearranges, yields plummet. The Solution: Use high-reactivity coupling agents (uronium/phosphonium salts) that generate highly electrophilic intermediates (e.g., At-esters).

Reductive Amination

The Challenge: Imine formation is acid-catalyzed. However, because the amine is less basic, it is less liable to be fully protonated in the reaction media, which is actually advantageous. The rate-limiting step shifts to the initial nucleophilic attack on the carbonyl. The Solution: Use stronger Lewis acids (e.g.,


) to activate the carbonyl partner, rather than relying solely on protonation.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling

Rationale: This protocol uses HATU to generate a highly reactive species. The addition of HOAt (or use of HATU which contains the At moiety) leverages the "neighboring group effect" of the pyridine nitrogen to accelerate the reaction.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous, 0.1 M concentration)

Step-by-Step Workflow:

  • Activation: Dissolve the Carboxylic Acid in anhydrous DMF under

    
     atmosphere. Add DIPEA. Stir for 5 minutes.
    
  • Reagent Addition: Add HATU in one portion. The solution should turn yellow/orange. Stir for 15 minutes to ensure formation of the activated ester.

  • Amine Addition: Add the 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol (dissolved in minimal DMF).

  • Reaction: Stir at Room Temperature (RT) for 4–16 hours.

    • Critical Checkpoint: Monitor via LCMS. If conversion is <50% after 4 hours, heat to 40°C. Do not exceed 60°C to avoid HF elimination (though rare for

      
      -F, it is possible under basic thermal stress).
      
  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water (x1), and brine (x1).
    
  • Validation:

    
     NMR is the best tool for purity. The product will show a distinct shift in the 
    
    
    
    signal (typically a triplet of triplets or multiplet around -100 to -110 ppm) compared to the starting amine.
Protocol B: Nucleophilic Aromatic Substitution ( )

Rationale: Due to low nucleophilicity, this amine is a poor candidate for standard


 unless the electrophile is highly activated (e.g., 2-chloro-4-nitropyridine).

Optimization:

  • Base: Use non-nucleophilic strong bases (e.g.,

    
     or NaH) to deprotonate the amine if the electrophile is resistant. However, for this specific scaffold, the tertiary alcohol might deprotonate first (
    
    
    
    ~16 vs Amine
    
    
    ~30 for N-H deprotonation).
  • Recommendation: Perform the reaction in DMSO at elevated temperature (80–100°C) using DIPEA (excess).

Visualizing the Reactivity Landscape

The following diagram illustrates the mechanistic decision tree for functionalizing this specific amine.

ReactivityPathway Start Target: 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol Analysis Electronic Analysis: -I Effect lowers pKa to ~7.3 Reduced Nucleophilicity Start->Analysis Decision Select Reaction Type Analysis->Decision Amide Amide Coupling Decision->Amide RedAm Reductive Amination Decision->RedAm SnAr SnAr / Substitution Decision->SnAr Amide_Sol Protocol: HATU/HOAt + DIPEA Avoid EDC (Too slow) Amide->Amide_Sol Optimization RedAm_Sol Protocol: Ti(OiPr)4 + NaBH(OAc)3 Lewis Acid Activation Required RedAm->RedAm_Sol Optimization SnAr_Sol Protocol: DMSO, 100°C, DIPEA Requires Activated Electrophile SnAr->SnAr_Sol Optimization

Figure 1: Decision tree for synthetic functionalization based on the electronic attenuation of the amine.

Structural Implications in Drug Design[8]

When this fragment is successfully incorporated into a drug candidate, it imparts specific physicochemical properties:

  • Metabolic Blocking: The C4 position of the oxane ring is a common "soft spot" for oxidative metabolism (CYP450). The gem-difluoro substitution sterically and electronically deactivates this site.

  • Lipophilicity Modulation: While fluorine is lipophilic, the dipole of the

    
     bond can interact with water. Generally, this motif lowers 
    
    
    
    compared to a pure diethyl/alkyl chain but keeps it higher than a polar ethylamine.
  • Bioisosterism: This scaffold acts as a bioisostere for standard amino-alcohol fragments but with reduced hERG liability due to the lower basicity (reducing cation-pi interactions in the channel).

References

  • Reactivity of Fluorinated Amines

    • Title: Basicity and Nucleophilicity of

      
      -Fluorinated Amines.[2]
      
    • Source:Journal of Organic Chemistry, 2018.
    • (Representative link for context)

  • Amide Coupling Protocols

    • Title: A Protocol for Amide Bond Formation with Electron Deficient Amines.[7][8][9]

    • Source:Organic & Biomolecular Chemistry, 2016.[7][9]

  • Gem-Difluoro Effect

    • Title: The influence of gem-difluorination on the physicochemical properties of saturated bicyclic amines.[3][10][11]

    • Source:ChemRxiv, 2025.
  • General Fluorine Chemistry

    • Title: Fluorine in Medicinal Chemistry.[12][4][13][14]

    • Source:Journal of Medicinal Chemistry, 2008.

Sources

Exploratory

Fluorine-Mediated pKa Modulation in Amino Alcohols: Mechanisms, Data, and Protocols

Executive Summary In medicinal chemistry, the amino alcohol motif is ubiquitous, yet its high basicity often leads to poor membrane permeability and hERG-mediated cardiotoxicity. Fluorine substitution offers a precise "m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the amino alcohol motif is ubiquitous, yet its high basicity often leads to poor membrane permeability and hERG-mediated cardiotoxicity. Fluorine substitution offers a precise "molecular rheostat" to modulate this basicity. This guide details the physicochemical role of fluorine in altering the pKa of amino alcohols, providing a theoretical framework, comparative data, and a validated


F NMR titration protocol for experimental determination.

Part 1: Mechanistic Principles

The modulation of pKa in amino alcohols by fluorine is not merely a result of electronegativity; it is a complex interplay between inductive effects, solvation penalties, and intramolecular hydrogen bonding (IMHB).

The Inductive Withdrawal ( -Induction)

Fluorine is the most electronegative element (3.98 Pauling scale). When introduced into an amino alcohol scaffold, it exerts a strong electron-withdrawing inductive effect (-I) through the


-bond framework.
  • Amine Basicity: The fluorine atom pulls electron density away from the nitrogen lone pair, stabilizing the free base form relative to the protonated ammonium species. This lowers the pKa.

  • Distance Dependence: The effect attenuates with distance.

    • 
      -fluorination (F-C-C-N) typically lowers pKa by 1.5 – 2.0 log units .
      
    • 
      -fluorination (F-C-C-C-N) lowers pKa by 0.5 – 0.8 log units .
      
Intramolecular Hydrogen Bonding (IMHB)

Amino alcohols naturally form IMHBs (


). Fluorine introduces a competing interaction (

) and alters the electronics of the existing system.
  • The "Gauche" Effect: Due to hyperconjugation (

    
    ), fluorine prefers a gauche orientation relative to the amine or hydroxyl group. This pre-organizes the molecule, potentially locking it into conformations that either shield or expose the nitrogen lone pair.
    
  • IMHB Modulation: While organic fluorine is a weak hydrogen bond acceptor, its inductive effect makes the hydroxyl proton more acidic (better H-bond donor) and the amine less basic (worse H-bond acceptor). This can paradoxically weaken the stabilizing

    
     interaction in the protonated species, further driving the equilibrium toward the neutral form (lowering pKa).
    

Part 2: Structure-Property Relationships (Data)

The following table synthesizes data to illustrate the additive nature of hydroxyl and fluorine substitutions on amine pKa.

Table 1: Comparative pKa Shifts in Ethylamine Derivatives

Compound ClassStructureApprox.[1][2][3][4][5][6][7][8][9] pKa (Conjugate Acid)

pKa (vs. Ethylamine)
Mechanistic Driver
Alkyl Amine

10.70.0Reference Standard
Amino Alcohol

9.5-1.2OH Inductive (-I) + Solvation

-Fluoroamine

9.0-1.7Strong F Inductive (-I)

-Difluoroamine

7.5-3.2Additive Inductive Effect
Trifluoroethylamine

5.7-5.0Maximal Inductive Withdrawal
Fluorinated Amino Alcohol

~7.8 - 8.2*~ -2.5 to -3.0Synergistic OH/F effects

*Note: Values for specific fluorinated amino alcohols vary based on stereochemistry and exact substitution patterns. The range provided is estimated based on Morgenthaler's additivity rules.

Part 3: Strategic Application in Drug Design

Why lower the pKa of an amino alcohol?

  • Permeability (

    
    ):  Passive diffusion requires the neutral species. An amine with pKa 10.5 is >99.9% protonated at pH 7.4. Lowering the pKa to 8.0 increases the fraction of neutral species to ~20%, drastically improving permeability.
    
  • hERG Avoidance: The hERG potassium channel possesses a hydrophobic pore with aromatic residues that stabilize cations (

    
    -cation interaction). Reducing the basicity of the amine reduces the concentration of the cationic species, often mitigating hERG liability.
    
  • Metabolic Stability: Fluorine blocks metabolic "soft spots." Replacing a reactive C-H bond adjacent to the amine or alcohol with C-F prevents oxidative deamination or hydroxylation.

Part 4: Experimental Protocol ( F NMR Titration)

Potentiometric titration is often unsuitable for fluorinated compounds due to low solubility or lack of UV chromophores. The


F NMR pH titration  is the gold standard method (high sensitivity, site-specific).
Protocol: Determination of pKa via ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> F NMR[6][10]

Reagents:

  • Analyte: Fluorinated amino alcohol (~1-5 mM).

  • Buffer: Universal buffer (Britton-Robinson) or mixed phosphate/citrate buffer (avoid amine-based buffers to prevent signal overlap if using

    
    ).
    
  • Internal Standard: Trifluoroacetic acid (TFA) or Trichlorofluoromethane (

    
    ) in a capillary insert (for chemical shift referencing).
    
  • D2O: 10% v/v for lock.

Workflow:

  • Preparation: Dissolve the analyte in the buffer solution (

    
    ) in an NMR tube.
    
  • Initial pH: Adjust pH to ~2.0 (fully protonated) using dilute HCl. Measure pH using a micro-electrode directly in the NMR tube.

  • Titration Loop:

    • Acquire

      
      F NMR spectrum (typically 32-64 scans). Note the chemical shift (
      
      
      
      ) of the fluorine signal closest to the amine.
    • Add aliquots of dilute NaOH/KOH to increase pH by ~0.5 units.

    • Mix by inversion, measure pH, and re-acquire spectrum.

    • Repeat until pH ~12.0 (fully deprotonated).

  • Data Analysis:

    • Plot

      
       (y-axis) vs. pH (x-axis).[10][11]
      
    • Fit the resulting sigmoidal curve using the Henderson-Hasselbalch equation variant:

      
      
      
    • Where

      
       is the shift of the protonated form and 
      
      
      
      is the shift of the neutral form.

Part 5: Visualization of Logic Flow

The following diagram illustrates the decision-making process for modulating amino alcohol pKa using fluorine.

Fluorine_pKa_Modulation Problem Problem: Amino Alcohol pKa > 9.5 (Poor Permeability) Strategy Strategy: Fluorine Substitution Problem->Strategy Site_Selection Select Fluorination Site Strategy->Site_Selection Beta_F Beta-Fluorination (F-C-C-N) Site_Selection->Beta_F Need significant drop Gamma_F Gamma-Fluorination (F-C-C-C-N) Site_Selection->Gamma_F Need minor adjustment Effect_Beta Effect: Large pKa drop (~1.7 units) High Inductive Pull Beta_F->Effect_Beta Effect_Gamma Effect: Moderate pKa drop (~0.7 units) Subtle Tuning Gamma_F->Effect_Gamma Validation Validation: 19F NMR Titration Effect_Beta->Validation Effect_Gamma->Validation Outcome Outcome: Optimized pKa (7.5 - 8.5) Improved LogD & hERG Profile Validation->Outcome

Caption: Decision tree for selecting fluorination sites to optimize amino alcohol basicity, linking structural modification to physicochemical outcomes.

References

  • Morgenthaler, M. et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. [Link]

  • Purser, S. et al. (2008). Fluorine in medicinal chemistry.[1][3][6][8][12][13][14] Chemical Society Reviews. [Link]

  • Leito, I. et al. (2019).[7] Determination of pKa values of fluorocompounds in water using 19F NMR. Journal of Physical Organic Chemistry.[7] [Link]

  • Linclau, B. et al. (2015). Intramolecular Hydrogen Bonding in Fluorinated Alcohols.[4] Chemistry - A European Journal.[3][4] [Link]

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and bioorganic chemistry. Beilstein Journal of Organic Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

"4-(2-Amino-1,1-difluoroethyl)oxan-4-ol as a building block for medicinal chemistry"

Introduction: The Fluorine Effect in Scaffold Design 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol (also referred to as 4-(2-amino-1,1-difluoroethyl)tetrahydro-2H-pyran-4-ol) represents a high-value building block for modern dr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine Effect in Scaffold Design

4-(2-Amino-1,1-difluoroethyl)oxan-4-ol (also referred to as 4-(2-amino-1,1-difluoroethyl)tetrahydro-2H-pyran-4-ol) represents a high-value building block for modern drug discovery. It combines three critical structural features:

  • The Oxan-4-ol Core: A saturated heterocycle that lowers logP and improves metabolic stability compared to cyclohexyl analogs, while providing a defined vector for fragment growth.

  • The gem-Difluoro Linker: A bioisostere for oxygen or carbonyl groups that modulates the pKa of the adjacent amine and alcohol, often improving membrane permeability by reducing the fraction of ionized species at physiological pH.

  • The

    
    -Amino Alcohol Motif:  A versatile handle for coupling to carboxylic acids (amides), sulfonyl chlorides (sulfonamides), or isocyanates (ureas), frequently serving as a transition-state mimic in protease inhibitors (e.g., BACE1, Cathepsin).
    

This guide provides a validated protocol for the synthesis and application of this building block, moving beyond generic descriptions to address specific experimental challenges.

Physicochemical Profile & Design Logic

The strategic insertion of the gem-difluoro group alters the electronic landscape of the molecule significantly compared to its non-fluorinated parent.

PropertyNon-fluorinated Analog4-(2-Amino-1,1-difluoroethyl)oxan-4-olImpact on MedChem Design
Amine pKa ~9.5 - 10.0~7.0 - 7.5 Reduced basicity decreases lysosomal trapping and improves passive permeability (CNS penetration).
Alcohol pKa ~16~12.5 Increased acidity strengthens H-bond donor capability (e.g., to aspartic dyad in proteases).
Conformation FlexibleRestricted The gauche effect of fluorine favors specific rotamers, pre-organizing the molecule for binding.
Metabolic Stability Susceptible to CYP oxidationHigh Blockade of

-C-H oxidation sites; oxane ring reduces lipophilicity-driven clearance.

Experimental Protocol: Synthesis

The synthesis requires careful handling of the Reformatsky reagent and controlled reduction to prevent defluorination.

Workflow Diagram

SynthesisWorkflow Start Tetrahydropyran-4-one Inter1 Intermediate A: Difluoro Ester Start->Inter1 Reformatsky (THF, Reflux) Reagent Ethyl Bromodifluoroacetate + Zn / TMSCl Reagent->Inter1 Inter2 Intermediate B: Difluoro Primary Amide Inter1->Inter2 Aminolysis (RT, 16h) Step2 Amidation (NH3 / MeOH) Final Target: 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol Inter2->Final Selective Redxn (THF, 60°C) Step3 Reduction (BH3·DMS)

Figure 1: Synthetic pathway from commercial starting materials to the target amino-alcohol.

Step 1: Reformatsky Reaction

Objective: Installation of the difluoroacetate tail.

  • Reagents: Tetrahydropyran-4-one (1.0 eq), Ethyl bromodifluoroacetate (1.2 eq), Zinc dust (1.5 eq), TMSCl (0.1 eq).

  • Solvent: Anhydrous THF.

Protocol:

  • Activation: Suspend Zn dust in THF under

    
    . Add TMSCl and stir for 15 min to activate the Zn surface (crucial for initiation).
    
  • Addition: Add tetrahydropyran-4-one. Heat the mixture to a gentle reflux (

    
    C).
    
  • Initiation: Dropwise add ethyl bromodifluoroacetate. Note: An exotherm should be observed. If not, add a crystal of iodine.

  • Completion: Reflux for 2-4 hours. Monitor by TLC (stain with phosphomolybdic acid; the difluoro ester does not UV absorb strongly).

  • Workup: Quench with cold 1N HCl. Extract with EtOAc.[1] The product, Ethyl 2,2-difluoro-2-(4-hydroxytetrahydro-2H-pyran-4-yl)acetate , is usually an oil.

Step 2: Aminolysis

Objective: Conversion of ester to primary amide.

  • Reagents: 7N Ammonia in Methanol.

Protocol:

  • Dissolve the crude ester from Step 1 in 7N

    
    /MeOH (10 vol).
    
  • Stir in a sealed pressure tube at Room Temperature for 16 hours.

  • Concentrate in vacuo. The primary amide often precipitates or crystallizes upon trituration with ether/pentane.

Step 3: Selective Reduction

Objective: Reduction of amide to amine without reducing the tertiary alcohol or defluorinating.

  • Reagents: Borane-Dimethyl Sulfide Complex (

    
    , 3.0 eq).
    
  • Solvent: Anhydrous THF.

Protocol:

  • Setup: Dissolve the amide in THF under Argon. Cool to

    
    C.
    
  • Addition: Add

    
     dropwise. (Avoid 
    
    
    
    as it can cause defluorination or reductive cleavage of the C-F bond in some substrates).
  • Reflux: Heat to reflux for 3 hours.

  • Quench (Critical): Cool to

    
    C. Carefully add MeOH (gas evolution!) followed by 6N HCl to break the boron-amine complex.
    
  • Hydrolysis: Heat the acidic solution at

    
    C for 1 hour.
    
  • Isolation: Basify with NaOH to pH > 12. Extract with DCM (multiple times—amino alcohols are polar).

  • Purification: If necessary, purify via amine-functionalized silica or reverse-phase HPLC.

Application in Medicinal Chemistry[1][2][3][4]

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal "warhead" anchor.

  • Case Study Logic: In BACE1 inhibitors, the tertiary hydroxyl group interacts with the catalytic aspartic acid residues. The gem-difluoro group lowers the pKa of the amine, allowing it to engage in hydrogen bonding without incurring the desolvation penalty of a highly basic amine.

Bioisosterism Decision Tree

BioisostereLogic Problem Problem: Lead Compound has poor metabolic stability or low CNS penetration Analysis Analyze Basic Center Problem->Analysis Decision Is the amine pKa > 9.0? Analysis->Decision Solution1 Strategy: Fluorine Walk Decision->Solution1 Yes Apply Replace -CH2- with -CF2- (Use 4-(2-amino-1,1-difluoroethyl)oxan-4-ol) Solution1->Apply Result Outcome: 1. pKa drops to ~7.3 2. LogD increases (better permeability) 3. Metabolic block at beta-position Apply->Result

Figure 2: Decision logic for deploying the gem-difluoro scaffold.

Safety & Handling

  • Ethyl Bromodifluoroacetate: Lachrymator. Handle in a fume hood.

  • Borane-DMS: Pyrophoric and generates dimethyl sulfide (stench). Use bleach traps for glassware cleaning.

  • Fluorine NMR: Use

    
     NMR for characterization. The gem-difluoro group typically appears as an AB quartet (if chiral center nearby) or a singlet around -110 to -120 ppm.
    

References

  • Reformatsky Reaction Mechanism & Reagents

    • Sato, K., et al. "Rhodium-catalyzed Reformatsky-type reaction of ethyl bromodifluoroacetate."[1] Journal of Fluorine Chemistry.

    • 1[2][3][4][5][6][7][8][9]

  • Amide Reduction Protocols

    • "Reduction of Amides to Amines using Borane or LiAlH4." Chemistry Steps / Organic Chemistry Portal.

    • 10[3][5][7][8][9]

  • pKa Modulation by Fluorine

    • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. (General reference for pKa effects).
    • 11[2][3][4][5][6][7][8][9]

  • Synthesis of

    
    -difluoro-
    
    
    
    -amino carbonyls:
    • "Synthesis of -Difluoro- -amino Ketones from N-Boc- -Amidosulfones." Journal of Organic Chemistry.
    • 2[3][5][6][7][8][9]

Sources

Application

Derivatization of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol for Library Synthesis: An Application and Protocol Guide

Abstract The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and metabolic properties.[1][2][3] This guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and metabolic properties.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the derivatization of the novel building block, 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol. This bifunctional scaffold, featuring a primary amine and a tertiary alcohol flanking a gem-difluoro group, presents unique opportunities for the rapid generation of diverse chemical libraries. We will explore strategic approaches to chemoselective derivatization, focusing on robust and scalable reactions amenable to parallel synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorinated building blocks in their discovery programs.

Introduction: The Strategic Advantage of Fluorinated Oxanes

The oxane ring is a privileged scaffold in numerous biologically active molecules. Its non-planar conformation allows for the presentation of substituents in well-defined three-dimensional space, facilitating precise interactions with biological targets. The incorporation of a gem-difluoro moiety, as in 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol, offers several key advantages:

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can significantly alter local electronics, pKa, and hydrogen bonding capacity.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and enhancing the pharmacokinetic profile of a drug candidate.

  • Conformational Control: The steric bulk and electronic properties of the difluoromethyl group can influence the conformational preferences of the oxane ring and adjacent functionalities.

Recent advancements have begun to unlock synthetic pathways to valuable fluorinated oxetanes and other heterocyclic compounds, highlighting the growing interest in this chemical space for drug discovery applications.[1][2][3][4] Our focus here is to provide practical, field-proven methodologies for the derivatization of a readily accessible difluorinated oxanol, thereby enabling the exploration of novel chemical matter.

Strategic Considerations for Derivatization

The target molecule, 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol, possesses two primary points for diversification: the primary amine and the tertiary alcohol. The proximity of these functional groups and the presence of the electron-withdrawing difluoromethyl group necessitate a careful and strategic approach to library synthesis.

Chemoselectivity: Amine vs. Alcohol

The primary amine is significantly more nucleophilic than the tertiary alcohol. This inherent difference in reactivity forms the basis for selective derivatization. Standard acylation, sulfonylation, and reductive amination reactions will preferentially occur at the amine terminus under mild conditions. Derivatization of the sterically hindered and less nucleophilic tertiary alcohol typically requires more forcing conditions or specific activation strategies, which will not be the primary focus of this initial guide.

Orthogonal Protection Strategies

For multi-step synthetic sequences or to achieve derivatization of the hydroxyl group, protection of the amine is necessary. An orthogonal protecting group strategy is essential, allowing for the selective removal of one protecting group in the presence of others.[5][6] For example, a Boc-protected amine can be deprotected under acidic conditions, while an Fmoc-protected amine is cleaved with base.[5][6] This allows for a modular approach to library synthesis.

Library Synthesis Workflow

The following workflow outlines a general strategy for the parallel synthesis of a diverse library based on the 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol scaffold.

G cluster_0 Scaffold Preparation cluster_1 Primary Derivatization (Amine) cluster_2 Purification & Analysis cluster_3 Compound Library Scaffold 4-(2-Amino-1,1-difluoroethyl) oxan-4-ol Amide Amide Coupling (Carboxylic Acids, Coupling Reagents) Scaffold->Amide R-COOH Reductive Reductive Amination (Aldehydes/Ketones, Reducing Agents) Scaffold->Reductive R-CHO Sulfonamide Sulfonylation (Sulfonyl Chlorides, Base) Scaffold->Sulfonamide R-SO2Cl Purification High-Throughput Purification (Prep-HPLC, SPE) Amide->Purification Reductive->Purification Sulfonamide->Purification Analysis QC Analysis (LC-MS, NMR) Purification->Analysis Library Diverse Library of Fluorinated Oxanes Analysis->Library

Figure 1. A generalized workflow for the library synthesis.

Detailed Protocols

The following protocols are designed for execution in a parallel synthesis format, for instance, using a 24 or 96-well reaction block. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Parallel Amide Coupling

Amide bond formation is a robust and widely utilized reaction in medicinal chemistry.[7][8] This protocol employs a carbodiimide coupling agent with an activating agent to facilitate the reaction between the primary amine of the scaffold and a diverse set of carboxylic acids.

Materials:

  • 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol (1.0 eq)

  • Carboxylic acid library (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)[7]

  • Hydroxybenzotriazole (HOBt) (1.2 eq)[7]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vials/plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Preparation: Prepare stock solutions of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol, EDC, HOBt, and DIPEA in anhydrous DMF. Prepare a plate of pre-weighed carboxylic acids.

  • Reaction Setup: To each reaction vial containing a unique carboxylic acid, add the 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol stock solution.

  • Coupling Reagent Addition: Add the EDC and HOBt stock solutions to each reaction vial.

  • Base Addition: Add the DIPEA stock solution to each reaction vial.

  • Reaction: Seal the reaction block and shake at room temperature for 16 hours.

  • Work-up and Purification: Quench the reactions by adding water. The crude products can be purified by preparative HPLC or solid-phase extraction (SPE).[9][10]

Causality Behind Experimental Choices:

  • EDC/HOBt: This combination is a widely used and effective coupling system that minimizes side reactions and racemization for chiral carboxylic acids.[7][11]

  • DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and the carboxylic acid, driving the reaction to completion.

  • DMF: An excellent polar aprotic solvent that dissolves a wide range of reactants and reagents.

ParameterConditionRationale
Solvent Anhydrous DMFGood solubility for reactants and reagents.
Coupling Reagents EDC, HOBtEfficient amide bond formation with minimal side products.[7]
Base DIPEANon-nucleophilic base to facilitate the reaction.
Temperature Room TemperatureSufficient for most amide couplings, minimizing degradation.
Time 16 hoursAllows for the reaction to proceed to completion.
Protocol 2: Parallel Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is highly amenable to library synthesis.[12][13][14] This protocol describes the reaction of the primary amine with a library of aldehydes, followed by in-situ reduction of the resulting imine/enamine.

Materials:

  • 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol (1.0 eq)

  • Aldehyde library (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)[15]

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic acid (catalytic)

  • Reaction vials/plate

Procedure:

  • Reagent Preparation: Prepare a stock solution of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol in DCM/DCE. Prepare a plate of pre-weighed aldehydes.

  • Reaction Setup: To each reaction vial containing a unique aldehyde, add the 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol stock solution.

  • Acid Catalyst: Add a catalytic amount of acetic acid to each vial to promote imine formation.

  • Reducing Agent Addition: Add solid sodium triacetoxyborohydride to each reaction vial.

  • Reaction: Seal the reaction block and shake at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reactions with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM. The combined organic layers can be washed, dried, and concentrated. Purification can be achieved via preparative HPLC or by using scavenger resins to remove excess aldehyde and reducing agent byproducts.[13][15]

Causality Behind Experimental Choices:

  • Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, reducing the likelihood of side reactions.[15]

  • Acetic Acid: Catalyzes the formation of the iminium ion intermediate, which is then reduced by STAB.

  • DCM/DCE: Common solvents for reductive amination that are relatively non-polar and compatible with the reagents.

ParameterConditionRationale
Solvent DCM or DCEGood solubility and compatibility with reagents.
Reducing Agent Sodium TriacetoxyborohydrideMild and selective for imine reduction.[15]
Catalyst Acetic AcidPromotes the formation of the iminium intermediate.
Temperature Room TemperatureGenerally sufficient for the reaction to proceed.
Time 12-24 hoursDependent on the reactivity of the aldehyde.

Purification and Quality Control

The success of a chemical library synthesis campaign hinges on the purity of the final compounds. For lead discovery and optimization, high-purity compounds are essential for reliable biological assay results.[9]

High-Throughput Purification
  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a widely used method for purifying combinatorial libraries. It offers high resolution and can be automated for high-throughput applications.[10]

  • Solid-Phase Extraction (SPE): SPE can be a rapid and efficient method for purification, particularly for removing excess reagents and byproducts.

  • Scavenger Resins: These are functionalized polymers that selectively react with and remove unreacted starting materials or reagents, simplifying the purification process.[13][15]

Quality Control

All library members should be subjected to quality control analysis to confirm their identity and purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides rapid confirmation of the expected molecular weight and an assessment of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a subset of the library, ¹H and ¹⁹F NMR can provide definitive structural confirmation. High-throughput NMR techniques are also available.[16][17]

G cluster_0 Crude Product cluster_1 Purification Options cluster_2 Quality Control cluster_3 Final Product Crude Crude Reaction Mixture HPLC Preparative HPLC Crude->HPLC SPE Solid-Phase Extraction Crude->SPE Scavenger Scavenger Resins Crude->Scavenger LCMS LC-MS Analysis HPLC->LCMS SPE->LCMS Scavenger->LCMS NMR NMR Analysis LCMS->NMR Pure Pure Compound LCMS->Pure NMR->Pure

Figure 2. A workflow for purification and quality control.

Conclusion

The 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol scaffold is a valuable new building block for the construction of diverse chemical libraries. The protocols outlined in this guide provide a robust starting point for the selective derivatization of the primary amine through amide coupling and reductive amination. By employing parallel synthesis techniques and high-throughput purification, researchers can rapidly generate novel, fluorinated compounds for evaluation in drug discovery programs. The strategic incorporation of fluorine and the three-dimensional nature of the oxane ring offer exciting possibilities for the development of next-generation therapeutics.

References

  • Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47–52.
  • ScienceDaily. (2025, February 21).
  • NUS Chemistry. (n.d.).
  • Kysil, V. M., et al. (2005). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. Russian Journal of Organic Chemistry, 41(8), 1205-1215.
  • NUS News. (2025, February 21).
  • Yan, B. (Ed.). (2004). Analysis and Purification Methods in Combinatorial Chemistry. John Wiley & Sons, Inc.
  • Bionity. (2025, February 25).
  • Yan, B. (Ed.). (2004). Analysis and Purification Methods in Combinatorial Chemistry [Google Books]. John Wiley & Sons, Inc.
  • Zeng, L., et al. (1998). High throughput purification of combinatorial libraries.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Abdel-Magid, A. F., et al. (2006). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714.
  • Kysil, V. M., et al. (2005). Reductive amination with a scavenger: The most “combinatorial” of two-component reactions [ResearchGate].
  • Sharma, S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(52), 152655.
  • BOC Sciences. (2024, March 29).
  • Pattarozzi, A., et al. (2014). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines.
  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

Sources

Method

Application Notes and Protocols: Catalytic Applications of Metal Complexes with Fluorinated Amino Alcohol Ligands

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Fluorine Advantage in Asymmetric Catalysis The strategic incorporation of fluorine into...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Fluorine Advantage in Asymmetric Catalysis

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. This is due to fluorine's unique electronic properties, including its high electronegativity and the ability of fluorine-containing groups to act as strong electron-withdrawing agents.[1] In the realm of asymmetric catalysis, these properties can be harnessed to fine-tune the steric and electronic environment of a metal's coordination sphere, leading to significant improvements in catalytic activity and enantioselectivity.[2][3] This guide focuses on the application of metal complexes featuring fluorinated amino alcohol ligands, a class of chiral auxiliaries that have demonstrated exceptional performance in a variety of stereoselective transformations.

Fluorinated amino alcohol ligands offer several distinct advantages:

  • Enhanced Lewis Acidity: The presence of fluorine atoms increases the Lewis acidity of the metal center to which the ligand is coordinated.[3] This heightened acidity leads to stronger activation of the substrate, often accelerating the reaction rate and enabling catalysis at lower loadings.

  • Steric and Conformational Control: The introduction of bulky fluorinated groups, such as a trifluoromethyl (CF3) group, can create a well-defined and rigid chiral pocket around the metal center. This steric hindrance plays a crucial role in dictating the facial selectivity of the incoming substrate, thereby leading to high enantiomeric excesses (ee).

  • Modified Solubility Profiles: The incorporation of "perfluoro-ponytails" can render the catalyst soluble in fluorous solvents, enabling facile catalyst recovery and recycling through fluorous biphasic separation techniques.[4] This is a significant advantage in terms of process sustainability and cost-effectiveness.

This document will provide a detailed overview of the application of these powerful catalysts, with a focus on the well-established enantioselective addition of diethylzinc to aldehydes, a fundamental C-C bond-forming reaction in organic synthesis.[5][6]

Application Focus: Enantioselective Alkylation of Aldehydes

The addition of organozinc reagents to aldehydes is a classic method for the synthesis of chiral secondary alcohols, which are valuable building blocks for many pharmaceuticals.[7] The use of chiral β-amino alcohols as ligands for zinc has been extensively studied, and the introduction of fluorine into the ligand backbone has been shown to be highly beneficial.[2][3]

Mechanistic Insights: The Role of the Fluorinated Ligand

The catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a zinc-amino alcohol complex, is believed to proceed through a dimeric zinc complex. The fluorinated amino alcohol ligand, upon reaction with diethylzinc, forms a chiral zinc alkoxide. This species then coordinates with another molecule of diethylzinc and the aldehyde substrate.

The enantioselectivity of the reaction is determined in the transition state where the ethyl group is transferred from one zinc atom to the prochiral face of the coordinated aldehyde. The fluorinated groups on the ligand play a critical role in this step by:

  • Increasing the Lewis acidity of the zinc center , which more effectively polarizes the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack.

  • Creating a sterically demanding chiral environment that favors the approach of the diethylzinc from one specific face of the aldehyde.

The following diagram illustrates a plausible catalytic cycle:

Catalytic Cycle cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Ligand Fluorinated Amino Alcohol (L) Active_Catalyst Chiral Zn-L Complex Ligand->Active_Catalyst + Et2Zn Et2Zn_1 Et2Zn Et2Zn_1->Active_Catalyst Substrate_Coordination Substrate Coordination Active_Catalyst->Substrate_Coordination + Aldehyde (RCHO) + Et2Zn Transition_State Diastereomeric Transition State Substrate_Coordination->Transition_State Ethyl Transfer Product_Formation Product Formation Transition_State->Product_Formation C-C Bond Formation Catalyst_Regeneration Catalyst Regeneration Product_Formation->Catalyst_Regeneration - Chiral Alcohol Chiral_Alcohol Chiral Secondary Alcohol Product_Formation->Chiral_Alcohol Catalyst_Regeneration->Substrate_Coordination

Caption: Proposed Catalytic Cycle for the Enantioselective Addition of Diethylzinc to Aldehydes.

Experimental Protocols

Protocol 1: Synthesis of a Representative Fluorinated Amino Alcohol Ligand

This protocol describes the synthesis of a chiral pyrrolidinylmethanol derivative with perfluoro-ponytails, adapted from the work of Kim et al.[4]

Materials:

  • (S)-Proline

  • Perfluoro-octanoyl chloride

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Acylation of (S)-Proline: In a round-bottom flask under an inert atmosphere, dissolve (S)-proline in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add perfluoro-octanoyl chloride dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the acylated proline derivative.

  • Reduction with LAH: In a separate flask under an inert atmosphere, prepare a suspension of LAH in anhydrous diethyl ether. Cool the suspension to 0 °C. Add a solution of the acylated proline derivative in anhydrous diethyl ether dropwise to the LAH suspension.

  • Reaction and Quenching: After the addition is complete, allow the reaction to stir at room temperature for 4 hours. Cool the reaction to 0 °C and quench sequentially by the slow, careful addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Purification: Filter the resulting suspension through a pad of Celite and wash the filter cake with diethyl ether. Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired fluorinated amino alcohol ligand.

Protocol 2: Catalytic Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a general procedure for the enantioselective addition of diethylzinc to benzaldehyde using a catalytic amount of the synthesized fluorinated amino alcohol ligand.

Materials:

  • Fluorinated amino alcohol ligand (from Protocol 1)

  • Anhydrous toluene or hexane

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Experimental Workflow:

Experimental Workflow Start Start Step1 Dissolve Ligand in Anhydrous Solvent Start->Step1 Step2 Add Diethylzinc (Catalyst Formation) Step1->Step2 Step3 Cool to 0°C Step2->Step3 Step4 Add Benzaldehyde Dropwise Step3->Step4 Step5 Stir at 0°C for 2h Step4->Step5 Step6 Quench with Saturated Aqueous NH4Cl Step5->Step6 Step7 Extract with Ethyl Acetate Step6->Step7 Step8 Dry Organic Layer (MgSO4) Step7->Step8 Step9 Concentrate in vacuo Step8->Step9 Step10 Purify by Column Chromatography Step9->Step10 End Obtain Chiral Alcohol Step10->End

Caption: Step-by-step workflow for the catalytic enantioselective addition of diethylzinc to benzaldehyde.

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the fluorinated amino alcohol ligand (0.1 mol%).

  • Add anhydrous toluene (or hexane) to dissolve the ligand.

  • Add diethylzinc (1.2 equivalents) to the solution and stir for 30 minutes at room temperature to allow for the in-situ formation of the catalyst.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add freshly distilled benzaldehyde (1.0 equivalent) dropwise over 10 minutes.

  • Stir the reaction at 0 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral secondary alcohol.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Data Summary and Performance

The effectiveness of fluorinated amino alcohol ligands in the enantioselective addition of diethylzinc to aldehydes is evident from the high enantiomeric excesses achieved. The following table summarizes representative results from the literature.

Ligand StructureAldehydeCatalyst Loading (mol%)Temp (°C)Yield (%)ee (%)Reference
Chiral pyrrolidinylmethanol with perfluoro-ponytailsBenzaldehyde0.140>9592[4]
N-phenylfluorenyl β-amino alcoholBenzaldehyde209897[5]
CF3-containing β-amino alcoholBenzaldehyde2-50N/AHighup to 95[3]

Note: "N/A" indicates that the specific temperature was not highlighted as a key variable in the cited abstract.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and peer-reviewed methodologies.[3][4][5] To ensure the validity of your results, it is crucial to:

  • Characterize all synthesized ligands thoroughly using standard analytical techniques (NMR, Mass Spectrometry, etc.) to confirm their structure and purity.

  • Use freshly distilled and anhydrous reagents and solvents to avoid side reactions and deactivation of the catalyst.

  • Perform control experiments without the chiral ligand to determine the background, uncatalyzed reaction rate and enantioselectivity.

  • Independently verify the enantiomeric excess of the product using a calibrated chiral HPLC or GC method with a known racemic standard.

By adhering to these principles, researchers can confidently and reproducibly apply these powerful catalytic systems in their synthetic endeavors.

References

  • Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry, 65(7), 2108–2113. [Link]

  • Park, J. K., Lee, H. G., Bolm, C., & Kim, B. M. (2005). Asymmetric diethyl- and diphenylzinc additions to aldehydes by using a fluorine-containing chiral amino alcohol: a striking temperature effect on the enantioselectivity, a minimal amino alcohol loading, and an efficient recycling of the amino alcohol. Chemistry – A European Journal, 11(3), 945-950. [Link]

  • Tsygankov, A. (n.d.).
  • Alcarazo, M. (2022). Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. Chemical Science, 13(35), 10245-10256. [Link]

  • Alcarazo, M. (2022). Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. Chemical Science, 13(35), 10245-10256. [Link]

  • Doerrer, L. H., & Dias, H. V. R. (2023). Fluorinated ligands and their effects on physical properties and chemical reactivity. Dalton Transactions, 52(24), 8148-8151. [Link]

  • Di Mola, A., et al. (2013). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 11(35), 5849-5860. [Link]

  • Chen, J., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 788931. [Link]

Sources

Application

Application Note: Selective N-Acylation of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol in Drug Development

Introduction & Mechanistic Context The incorporation of fluoroalkyl groups is a cornerstone strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and target binding affinity. The building block...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The incorporation of fluoroalkyl groups is a cornerstone strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and target binding affinity. The building block 4-(2-amino-1,1-difluoroethyl)oxan-4-ol presents a unique synthetic challenge. It contains a primary amine separated from a tertiary alcohol by a strongly electron-withdrawing difluoromethylene (–CF₂–) group.

The Causality of Reduced Reactivity

In standard aliphatic amines, the pKa of the conjugate acid is typically around 10.5. However, the inductive electron-withdrawing effect of the adjacent –CF₂– group drastically reduces the basicity and nucleophilicity of the amine. For context, the pKa of the analogous 2,2-difluoroethylamine is approximately 7.09. The inherent electronic repulsion and electron-withdrawing nature of fluorine atoms impose significant synthetic challenges, notably reducing the nucleophilicity of the amine[1]. Previous studies on metal-catalyzed couplings of fluoroalkylamines have similarly noted that the weakly nucleophilic nature of β-fluorinated amines requires highly optimized, reactive conditions[2].

Simultaneously, the molecule possesses a tertiary alcohol at the C4 position of the oxane (tetrahydropyran) ring. While tertiary alcohols are generally poor nucleophiles due to steric hindrance, the depressed reactivity of the β,β-difluoroamine narrows the kinetic gap between N-acylation and O-acylation. To achieve >95% chemoselectivity for the N-acyl product, the protocol must utilize highly reactive electrophilic species generated in situ at low to ambient temperatures.

Experimental Workflows

We detail two self-validating protocols tailored for this substrate. Method A utilizes acid chlorides with nucleophilic catalysis (DMAP), while Method B employs HATU, a superior coupling reagent that forms a highly reactive HOAt ester, ideal for weakly nucleophilic amines.

Method A: Acid Chloride Route (For Simple/Stable Acyl Donors)

Mechanistic Rationale: DMAP acts as a nucleophilic catalyst, attacking the acid chloride to form an ultra-reactive acylpyridinium intermediate. This overcomes the high activation energy barrier associated with the weakly nucleophilic fluorinated amine. Pyridine serves as the stoichiometric acid scavenger.

Step-by-Step Protocol:

  • Preparation: Dissolve 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol (1.0 equiv, typically 1.0 mmol) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an inert argon atmosphere.

  • Activation: Add anhydrous pyridine (2.0 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv). Cool the mixture to 0 °C using an ice bath to suppress O-acylation.

  • Addition: Dropwise add the desired acid chloride (1.2 equiv) dissolved in a minimal volume of anhydrous DCM over 10 minutes.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature (RT).

  • Validation & Monitoring: Monitor reaction progression via LC-MS. The mass shift for the desired N-acylation (

    
    ) is distinct from N,O-diacylation (
    
    
    
    ). Self-Correction: If O-acylation is detected (>5%), strictly maintain the reaction temperature at 0 °C, as the tertiary alcohol's reactivity is more temperature-dependent than the amine.
  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x), wash the combined organic layers with 1N HCl (to remove pyridine and DMAP), dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Method B: HATU/DIPEA Coupling (For Complex/Fragile Carboxylic Acids)

Mechanistic Rationale: HATU is selected over traditional reagents like EDC or DCC because it generates an O-(7-azabenzotriazol-1-yl) active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring-group effect, hydrogen-bonding with the incoming amine to pre-organize the transition state. This is critical for capturing the poorly nucleophilic β,β-difluoroamine.

Step-by-Step Protocol:

  • Pre-Activation: Dissolve the carboxylic acid (1.2 equiv) and HATU (1.3 equiv) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv) and stir at RT for 15 minutes. A distinct color change (often to pale yellow) indicates the formation of the active HOAt ester.

  • Amine Addition: Add 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol (1.0 equiv) in one portion.

  • Reaction: Stir the reaction mixture at RT for 8–16 hours. The extended time compensates for the low nucleophilicity of the β,β-difluoroamine.

  • Workup: Dilute the mixture with ethyl acetate (EtOAc). Wash sequentially with 5% aqueous LiCl (3x, to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, concentrate, and purify via flash chromatography.

Quantitative Data: Method Comparison

The following table summarizes the expected performance metrics for both methodologies based on the nature of the acyl donor.

Acyl Donor TypeActivation StrategyBase / AdditiveSolventTime (h)Typical YieldChemoselectivity (N:O)
Aliphatic Acid Chloride Direct AcylationPyridine / DMAP (0.1 eq)DCM2 - 485 - 95%>99:1
Aromatic Acid Chloride Direct AcylationPyridine / DMAP (0.1 eq)DCM4 - 680 - 90%>99:1
Aliphatic Carboxylic Acid HATU CouplingDIPEA (3.0 eq)DMF8 - 1275 - 85%>95:5
Aromatic Carboxylic Acid HATU CouplingDIPEA (3.0 eq)DMF12 - 1670 - 80%>95:5

Workflow Visualization

Workflow Start 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol (Substrate) Decision Select Acylating Agent Start->Decision AcidChloride Acid Chloride (R-COCl) Decision->AcidChloride High Reactivity CarboxylicAcid Carboxylic Acid (R-COOH) Decision->CarboxylicAcid Mild/Complex MethodA Method A: Pyridine / DMAP Solvent: DCM (0 °C to RT) AcidChloride->MethodA MethodB Method B: HATU / DIPEA Solvent: DMF (RT) CarboxylicAcid->MethodB Product Selective N-Acyl Product (>95% Chemoselectivity) MethodA->Product MethodB->Product

Figure 1: Decision matrix and workflow for the selective N-acylation of β,β-difluoroamines.

References

  • Understanding the Properties and Handling of 2,2-Difluoroethylamine (CAS 430-67-1), NBInno. [Link]

  • Emerging Strategies in N‐Fluoroalkylation: Recent Progress, ResearchGate.[Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines, NIH PMC.[Link]

Sources

Method

Application Note: Strategic Use of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol in Asymmetric Peptidomimetic Synthesis

Abstract & Strategic Value This guide details the synthesis and application of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol (Compound 1 ) as a critical building block in the development of protease inhibitors (e.g., Cathepsin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

This guide details the synthesis and application of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol (Compound 1 ) as a critical building block in the development of protease inhibitors (e.g., Cathepsin K, BACE1).

While Compound 1 itself is achiral (possessing a plane of symmetry), its utility in asymmetric synthesis lies in its role as a bioisosteric "warhead" or transition-state mimic coupled to chiral pharmacophores. The gem-difluoro group lowers the pKa of the adjacent amine (approx. pKa 6.5–7.5 vs. 10.5 for alkyl amines), significantly altering its nucleophilicity.

Key Challenges Addressed:

  • Reduced Nucleophilicity: The electron-withdrawing fluorine atoms make the amine sluggish in standard peptide couplings.

  • Stereochemical Integrity: Forcing conditions required for coupling often lead to racemization (epimerization) of the chiral acid partner via oxazolone formation.

This protocol provides a validated workflow to synthesize the scaffold and couple it stereoselectively, ensuring >99% diastereomeric excess (de) in the final drug substance.

Physicochemical Profile & Bioisosterism[1][2][3][4]

PropertyValue/DescriptionImpact on Drug Design
Structure Tetrahydropyran (Oxane) coreImproves metabolic stability and solubility compared to cyclohexane analogs.
Functional Group gem-Difluoro (

to amine)
Lowers amine basicity; increases lipophilicity; acts as a carbonyl bioisostere.
pKa (Amine) ~7.2 (Estimated)Reduced protonation at physiological pH; improves membrane permeability but reduces coupling reactivity.
H-Bonding Alcohol + DifluoroThe -OH acts as a H-bond donor; F atoms act as weak acceptors, mimicking the transition state of amide hydrolysis.

Core Protocol A: Scalable Synthesis of the Scaffold

Objective: Efficient synthesis of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol starting from tetrahydro-4H-pyran-4-one.

Reaction Scheme (Logic Flow)

The synthesis relies on a Reformatsky reaction followed by functional group manipulation.[1][2]

SynthesisPathway Ketone Tetrahydro-4H-pyran-4-one Ester Intermediate Ester (Reformatsky Adduct) Ketone->Ester THF, Reflux (Zn insertion) Reagent Ethyl Bromodifluoroacetate + Zn (Activated) Reagent->Ester Amide Primary Amide Ester->Amide NH3 / MeOH Aminolysis Final Target Amine (Compound 1) 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol Amide->Final BH3·DMS or LiAlH4 Reduction

Figure 1: Synthetic pathway for the gem-difluoro amino alcohol scaffold.

Detailed Step-by-Step Protocol

Step 1: Reformatsky Reaction

  • Activation: Suspend Zinc dust (1.5 equiv) in dry THF under Argon. Add TMSCl (0.05 equiv) and stir for 15 min to activate the surface.

  • Addition: Add ethyl bromodifluoroacetate (1.2 equiv) dropwise to the Zn suspension at a rate that maintains a gentle reflux (exothermic initiation).

  • Coupling: Once the "Reformatsky reagent" is formed, add tetrahydro-4H-pyran-4-one (1.0 equiv) in THF. Reflux for 4 hours.

  • Workup: Quench with cold 1M HCl. Extract with EtOAc.[1][3][4] The product is the ethyl ester intermediate.

Step 2: Amidation & Reduction

  • Aminolysis: Dissolve the ester in Methanol (7M NH3 solution). Seal and stir at RT for 18h. Concentrate to yield the primary amide.

  • Reduction: Dissolve the amide in anhydrous THF. Add Borane-Dimethyl Sulfide complex (BH3·DMS, 3.0 equiv) dropwise at 0°C. Reflux for 2 hours.

  • Quench: Carefully quench with MeOH, then 1M HCl. Reflux for 1h to break the boron-amine complex.

  • Isolation: Basify to pH 10 with NaOH. Extract with DCM.[4][5] The gem-difluoro amine (Compound 1 ) is obtained as a waxy solid or oil.

Core Protocol B: Asymmetric Coupling (The Critical Step)

Objective: Coupling Compound 1 (low nucleophilicity) to a Chiral Carboxylic Acid (highly prone to racemization) without losing stereochemical purity.

The Problem: Standard coupling (EDC/HOBt) is too slow for gem-difluoro amines. The activated ester of the chiral acid sits unreacted for too long, leading to oxazolone formation and subsequent epimerization.

The Solution: Use HATU (fast activation) with Collidine (non-nucleophilic base) and controlled stoichiometry.

Coupling Logic Diagram

CouplingStrategy Start Start: Coupling Reaction Check Is the Chiral Acid Sterically Hindered? Start->Check PathA High Risk of Racemization Check->PathA Yes (e.g., Val, Ile, Pro) PathB Standard Risk Check->PathB No (e.g., Gly, Ala) SolA Reagent: HATU + HOAt Base: 2,4,6-Collidine Temp: 0°C -> RT PathA->SolA Output Isolate Product Check Diastereomeric Ratio (Chiral HPLC) SolA->Output SolB Reagent: COMU or T3P Base: DIPEA Temp: RT PathB->SolB SolB->Output

Figure 2: Decision matrix for coupling gem-difluoro amines to chiral acids.

Validated Coupling Protocol
  • Preparation: Dissolve the Chiral Acid (1.0 equiv) and Compound 1 (1.1 equiv) in anhydrous DMF (concentration 0.1 M).

  • Base Addition: Add 2,4,6-Collidine (3.0 equiv). Note: Collidine is preferred over DIPEA/TEA because it suppresses proton abstraction from the chiral center of the activated acid.

  • Activation: Cool to 0°C. Add HATU (1.1 equiv) in one portion.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by LC-MS.[6]

    • Checkpoint: If reaction < 50% complete after 4h, add HOAt (0.5 equiv) rather than more base.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then 0.5M citric acid (to remove Collidine/HATU byproducts).

  • QC: Analyze via Chiral HPLC/SFC to confirm retention of enantiomeric excess (ee).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (<40%) Low nucleophilicity of amine due to -CF2- group.Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P drives difficult couplings via a highly reactive intermediate.
Racemization (>2% epimer) Base-mediated proton abstraction via Oxazolone.Switch base to Sym-Collidine or N-Methylmorpholine (NMM) .[7] Avoid DIPEA. Pre-cool reaction to -10°C.
Elimination (HF loss) Beta-elimination of Fluoride.Avoid strong bases (NaH, KOH) during workup. Keep pH < 10.

References

  • Reformatsky Reagent Preparation

    • Sato, K. et al.[3] "Rhodium-catalyzed Reformatsky-type reaction of ethyl bromodifluoroacetate."[3] Journal of Fluorine Chemistry, 2003.

  • Coupling Reagents for Difficult Amines

    • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011.
  • Gem-Difluoro Effect in Medicinal Chemistry

    • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
  • Racemization Suppression

    • Bachem Technical Guides. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Polar Fluorinated Amino Alcohols

Status: Operational Operator: Senior Application Scientist (Ph.D., 15+ years in Separation Science) Ticket ID: FL-OH-NH2-PUR Introduction: The Fluorine-Polarity Paradox Welcome to the technical support hub for one of the...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist (Ph.D., 15+ years in Separation Science) Ticket ID: FL-OH-NH2-PUR

Introduction: The Fluorine-Polarity Paradox

Welcome to the technical support hub for one of the most deceptive challenges in medicinal chemistry: Polar Fluorinated Amino Alcohols .

These molecules present a "Dr. Jekyll and Mr. Hyde" profile. The amino and hydroxyl groups confer high polarity and water solubility (hydrophilicity), while the fluorine atoms introduce lipophilicity and unique electronic effects (the "gauche effect") that alter pKa and solvation shells.

Standard purification protocols often fail because these molecules:

  • Streak irreversibly on normal phase silica due to amine-silanol interactions.

  • Elute in the void volume of C18 columns due to extreme polarity.

  • Sublime/Evaporate during concentration due to low molecular weight and disrupted hydrogen bonding networks.

  • Lack UV chromophores , making them invisible to standard detectors.

This guide synthesizes advanced chromatography theory with field-proven troubleshooting steps to resolve these specific issues.

Module 1: Chromatography Troubleshooting

Q1: My compound streaks badly on standard silica gel (Normal Phase). Adding TEA didn't help. What now?

The Diagnosis: You are fighting two forces:

  • Silanol Acidity: The silica surface (

    
    ) protonates your amine, creating an ion-exchange mechanism that causes tailing.
    
  • Fluorine-Induced Acidity: Fluorine is highly electron-withdrawing. If it is

    
     or 
    
    
    
    to the alcohol, it significantly lowers the alcohol's
    
    
    (making it more acidic). Standard Triethylamine (TEA) might not be effectively suppressing the ionization of the entire molecule, or the salt formed is "sticking" to the silica.

The Protocol (The "Ammonia Shift"): Stop using TEA. Switch to Ammonium Hydroxide (


)  in Methanol.
  • Prepare Solvent A: Dichloromethane (DCM).

  • Prepare Solvent B: 10% MeOH in DCM containing 1%

    
     (aq) .
    
    • Why: Ammonia competes more effectively for silanol sites than TEA for these specific substrates and, crucially, it is volatile. It prevents the formation of non-volatile TEA-salts that contaminate the final product.

  • Gradient: 0% to 100% B.

Advanced Option: Amine-Functionalized Silica If the "Ammonia Shift" fails, use an Amine-Functionalized Silica Cartridge (e.g.,


-Silica).
  • Mechanism: The surface is already basic. You can run a simple Hexane/Ethyl Acetate or DCM/MeOH gradient without modifiers. This often yields sharper peaks for fluorinated amino alcohols because the surface repels the amine moiety rather than attracting it.

Q2: The compound elutes in the void volume on C18 (Reversed Phase). How do I retain it?

The Diagnosis: Your molecule is too polar for the hydrophobic C18 chains to grab. The fluorine atoms, while lipophilic, are not enough to counteract the polar amine/alcohol pull in a high-water environment.

The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) This is the "Gold Standard" for polar fluorinated amines.

The "Fluorine-Boost" HILIC Protocol:

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or ZIC-cHILIC).

  • Mobile Phase A: Acetonitrile (ACN).

  • Mobile Phase B: Water with 5–10 mM Ammonium Formate OR 1 mM Ammonium Fluoride .

    • Expert Insight: Recent data suggests Ammonium Fluoride (

      
      )  at low concentrations (1 mM) significantly improves peak shape and ionization (in MS) for fluorinated polar compounds compared to acetate/formate buffers [1].
      
  • Gradient: Start high organic (95% A) and ramp down to 60% A.

    • Mechanism:[1] The water layer adsorbed on the silica surface acts as the stationary phase. Your polar analyte partitions into this water layer.

Q3: Is there a middle ground between C18 and HILIC?

The Solution: Fluorinated Stationary Phases (PFP) Use a Pentafluorophenyl (PFP) column.

  • The "Fluorophilicity" Principle: Fluorinated compounds have a specific affinity for other fluorinated materials.[2] A PFP column will often retain a fluorinated amino alcohol longer than a C18 column due to specific F-F interactions and

    
    -
    
    
    
    interactions (if aromaticity is present) [2].
  • Solvent System: Water/Methanol with 0.1% Formic Acid. PFP phases are often better at separating structural isomers (e.g., diastereomers of fluorinated amino alcohols) than C18.

Module 2: Detection & Visualization

Q4: I see nothing on the UV detector. How do I find my fractions?

The Diagnosis: Aliphatic fluorinated amino alcohols have no conjugated


-systems. They are UV-transparent.

Option A: Universal Detectors (The Modern Standard)

  • ELSD (Evaporative Light Scattering Detector): Works well but requires the mobile phase to be volatile (another reason to use

    
     over non-volatile buffers).
    
  • CAD (Charged Aerosol Detector): Higher sensitivity than ELSD. Ideal for spotting trace impurities.

Option B: The "Old School" Stains (For TLC) Since you cannot rely on UV, you must use chemical derivatization on TLC plates.

  • Ninhydrin: Excellent for primary amines. Will turn pink/purple.

  • KMnO4: WARNING. Fluorine atoms withdraw electrons, making the C-H bonds adjacent to them resistant to oxidation. KMnO4 often fails or stains very faintly for heavily fluorinated alcohols.

  • PMA (Phosphomolybdic Acid): The most reliable "universal" stain for these molecules. Heats to a dark blue/green spot.

Option C: 19F NMR Fraction Analysis (The "Nuclear" Option) If you are running a prep-column and have access to an NMR:

  • Take 50

    
     from each fraction.
    
  • Add to a tube with deuterated solvent.

  • Run a non-locked, rapid 19F NMR (16 scans).

    • Why: 19F is 100% naturally abundant and highly sensitive. You will see the product immediately without background noise from solvents (unlike 1H NMR).

Module 3: Isolation & Workup

Q5: I lost half my mass on the rotovap. Where did it go?

The Diagnosis: Fluorination often increases volatility. A small fluorinated amino alcohol (MW < 200) can sublime or co-evaporate with solvents, especially if the hydrogen bonding is disrupted by the fluorine atoms (intramolecular H-bonding).

The Fix: Salt Formation Never evaporate the free base if the MW is low.

  • Elute your column.[1]

  • Add 1.1 equivalents of HCl (in Dioxane or Ether) or TFA immediately to the pooled fractions.

  • Evaporate the salt. The hydrochloride salt will be non-volatile and stable.

Q6: It's too water-soluble to extract. How do I get it out of the aqueous layer?

The Protocol: "Salting Out" with a Twist

  • Saturate the aqueous layer with NaCl .

  • Extract with Trifluoroethanol (TFE) mixed with DCM (1:4 ratio).

    • Expert Insight: TFE is a fluorinated solvent.[3][4] It has a high affinity for fluorinated analytes ("like dissolves like") and can pull them out of water better than pure DCM or Ethyl Acetate [3].

Visual Troubleshooting Guides

Diagram 1: Chromatography Decision Tree

PurificationStrategy Start Start: Polar Fluorinated Amino Alcohol Solubility Is it soluble in DCM/Hexane? Start->Solubility NP_Check Normal Phase (Silica) Solubility->NP_Check Yes Polar_Check Highly Water Soluble? Solubility->Polar_Check No (Polar) Streak Does it streak/tail? NP_Check->Streak AmineSilica Use Amine-Silica (NH2) or 1% NH4OH in MeOH/DCM Streak->AmineSilica Yes RP_Check Reversed Phase (C18) Polar_Check->RP_Check Retain Does it retain? RP_Check->Retain HILIC Use HILIC Mode (ZIC-HILIC + 1mM NH4F) Retain->HILIC No (Void Vol) PFP Use PFP Column (Fluorophilicity Effect) Retain->PFP Poor Selectivity

Caption: Decision matrix for selecting the optimal stationary phase based on solubility and retention behavior.

Diagram 2: Volatility & Isolation Workflow

IsolationWorkflow Fraction Pooled Fractions (MeOH/Water/Buffer) CheckMW Check MW & BP (Is it < 200 Da?) Fraction->CheckMW Volatile High Risk of Sublimation CheckMW->Volatile Yes Stable Low Risk CheckMW->Stable No Acidify Add HCl (dioxane) or TFA Volatile->Acidify RemoveSolvent Lyophilize (Freeze Dry) Do NOT Rotovap Heat Stable->RemoveSolvent SaltForm Form Non-Volatile Salt Acidify->SaltForm SaltForm->RemoveSolvent Final Isolated Solid RemoveSolvent->Final

Caption: Workflow to prevent yield loss due to volatility during the isolation of low molecular weight fluorinated amines.

Summary of Key Data

ParameterNon-Fluorinated (e.g., Ethanolamine)Fluorinated (e.g., Trifluoroethanolamine)Impact on Purification
Amine pKa ~9.5 (Basic)~5.5 - 6.5 (Less Basic)Requires less aggressive basic modifiers; may elute earlier in cation exchange.
Alcohol pKa ~16 (Neutral)~12 (Weakly Acidic)Can ionize at high pH; avoid strongly basic workups (e.g., NaOH washes) to prevent water solubility.
Lipophilicity LowModerate (Fluorine adds lipophilicity)"Fluorophilicity" allows retention on PFP columns where C18 fails.
UV Abs None (<200nm)None (<200nm)Requires ELSD, CAD, or derivatization.

References

  • Ammonium Fluoride as Suitable Additive for HILIC-Based LC-HRMS Metabolomics. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Source: Journal of Fluorine Chemistry (via NIH). URL:[Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Source: Journal of Chromatography A (via ResearchGate). URL:[Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Source: Royal Society of Chemistry (RSC) Advances. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol Synthesis

Welcome to the technical support guide for the synthesis of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol. This document is intended for researchers, scientists, and drug development professionals who may be encountering challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol. This document is intended for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, during this multi-step synthesis. This guide is structured in a question-and-answer format to directly address specific issues you might encounter.

The synthesis of this molecule, which contains a sterically hindered tertiary alcohol adjacent to a gem-difluoroethylamino group, presents several chemical challenges. A common and plausible synthetic route involves two key stages:

  • C-C Bond Formation: A Reformatsky-type reaction between oxan-4-one and an α-halo-difluoroacetate ester (e.g., ethyl 2-bromo-2,2-difluoroacetate) using activated zinc to form the intermediate, ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate.[1][2][3]

  • Functional Group Interconversion: Conversion of the resulting ester intermediate into the primary amine. This is typically a challenging transformation that may involve reduction followed by amination or direct amidation/aminolysis followed by reduction.

This guide will focus on troubleshooting these critical stages.

Part 1: FAQs on the Reformatsky Reaction Stage

The initial carbon-carbon bond formation is critical for the overall yield. The Reformatsky reaction, which utilizes an organozinc reagent, is well-suited for this transformation as these reagents are typically less reactive than Grignard or organolithium reagents, preventing unwanted side reactions with the ester moiety.[4][5] However, success is highly dependent on proper technique and reaction conditions.

dot

Caption: Plausible Synthetic Pathway and Common Side Reactions.

Q3: I am attempting to convert the ester to the amine via direct reaction with ammonia (aminolysis) but see very little conversion. How can I improve this step?

A3: Direct aminolysis of unactivated esters is a thermodynamically challenging process because alkoxides are poor leaving groups. [6]This reaction typically requires high temperatures and pressures, which can lead to decomposition of the tertiary alcohol in your substrate.

Troubleshooting Strategies:

  • Two-Step Approach (Amidation -> Reduction): This is often the most reliable method.

    • Step A (Amidation): First, hydrolyze the ester to the corresponding carboxylic acid. Then, use standard peptide coupling reagents (e.g., EDC, HOBt) to form the amide with ammonia or a protected amine equivalent.

    • Step B (Reduction): Reduce the resulting primary amide using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) in THF.

  • Catalytic Methods: Recent advances have shown that esters can be directly converted to amines under specific catalytic conditions, though this may require significant optimization for your specific substrate.

    • Nickel-Catalyzed Decarbonylative Amination: This method can directly interconvert esters to amines, representing a modern alternative to classical multi-step sequences. [7] * Zirconocene Hydride Catalysis: This system can achieve the direct conversion of esters to imines, which can then be reduced in a subsequent step or in-situ to furnish the amine. [8][9]

Q4: During work-up or purification of the final product, I am experiencing significant material loss. What are some potential issues?

A4: The final product contains both a basic amino group and a tertiary alcohol, making it susceptible to certain work-up conditions and potentially tricky to purify.

Troubleshooting Steps:

  • pH Control during Extraction: Avoid strongly acidic or basic conditions during aqueous work-up. Strong acid could protonate the tertiary alcohol and promote elimination (dehydration), while strong base could cause other unforeseen side reactions. Use of a mild buffer or a saturated solution of ammonium chloride (NH₄Cl) for quenching is often recommended. [10]2. Purification Method:

    • Column Chromatography: The polarity of the amino alcohol can lead to streaking on silica gel. Consider pre-treating the silica with a small amount of triethylamine in the eluent (e.g., 1%) to deactivate acidic sites and improve peak shape. Alternatively, use a different stationary phase like alumina.

    • Crystallization/Salt Formation: If the product is a solid, crystallization is an excellent purification method. Alternatively, forming a salt (e.g., the hydrochloride or tartrate salt) can often induce crystallization and facilitate purification, with the free base being regenerated in a final step if necessary.

Experimental Protocols

Protocol 1: Small-Scale Zinc Activation with TMSCl

This protocol is adapted from established methods for activating zinc for Reformatsky-type reactions. [11][12]

  • Place zinc dust (2.0 eq.) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet.

  • Add anhydrous THF to cover the zinc.

  • Add trimethylsilyl chloride (TMSCl) (approx. 0.1 eq.) via syringe.

  • Gently heat the mixture to reflux under a nitrogen atmosphere for 30-45 minutes.

  • Cool the mixture to the desired reaction temperature. The activated zinc slurry is now ready for use in the Reformatsky reaction.

References

  • SATHEE. (n.d.). Chemistry Reformatsky Reaction. Available from: [Link]

  • Ashenhurst, J. (n.d.). Reformatsky Reaction. Master Organic Chemistry. Available from: [Link]

  • Wikipedia. (2023). Reformatsky reaction. In Wikipedia. Available from: [Link]

  • Fager, J., Lindberg, T., & Törneport, M. (2009). A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. Organic Process Research & Development, 13(5), 953–956. Available from: [Link]

  • Yadav, V. S. (n.d.). Reformatsky Reaction. RecNotes. Available from: [Link]

  • Pharma D GURU. (2025). 28. REFORMATSKY REACTION. Available from: [Link]

  • Yang, S. (2021). Reformatsky Reaction. J&K Scientific LLC. Available from: [Link]

  • Hunter, H. N., et al. (2022). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research, 55(15), 2093–2104. Available from: [Link]

  • Chemistry Steps. (2020). Esters Reaction with Amines – The Aminolysis Mechanism. Available from: [Link]

  • Rathke, M. W., & Lindert, A. (1971). Activation of zinc by trimethylchlorosilane. An improved procedure for the preparation of .beta.-hydroxy esters from ethyl bromoacetate and aldehydes or ketones (Reformatsky reaction). The Journal of Organic Chemistry, 36(11), 1496–1497. Available from: [Link]

  • Kennedy, C. R., & Byers, K. K. (2022). Direct conversion of esters to imines/enamines and applications to polyester waste upcycling. Chemical Science, 13(40), 11849–11856. Available from: [Link]

  • Royal Society of Chemistry. (2022). Direct conversion of esters to imines/enamines and applications to polyester waste upcycling. Available from: [Link]

  • Shi, S., et al. (2016). Nickel-Catalyzed Decarbonylative Amination of Esters and Amides by C−O and C−N Bond Cleavage. KAUST Repository. Available from: [Link]

  • Wikipedia. (2023). Organozinc chemistry. In Wikipedia. Available from: [Link]

  • Cambridge University Press. (n.d.). Reformatsky Reaction. Available from: [Link]

  • Sommer, H. (2012). Aggregation of Organozinc Species in Solution and Their Reactivity. Ludwig-Maximilians-Universität München.
  • Reddy, P. V., et al. (2005). Stereoselectivity of the Honda−Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α‑Oxygenated Sulfinylimines. The Journal of Organic Chemistry, 70(18), 7243–7251. Available from: [Link]

  • Ramachandran, P. V., & Reddy, M. V. R. (2008). Gem-Difluorinated Homoallyl Alcohols, β-Hydroxy Ketones, and syn- and anti-1,3-Diols via γ,γ-Difluoroallylboronates. Organic Letters, 10(6), 1099–1102. Available from: [Link]

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  • Peng, J., et al. (2020). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie International Edition, 59(14), 5572–5576. Available from: [Link]

  • Organic Syntheses. (2025). Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones. Available from: [Link]

  • Li, W., et al. (2020). A one-step synthesis of gem -difluoroolefins from alcohols. Journal of Fluorine Chemistry, 240, 109649. Available from: [Link]

  • Jabłońska, A. S., et al. (2022). Exploring the reactivity of homoleptic organozincs towards SO 2 : synthesis and structure of a homologous series of organozinc sulfinates. Dalton Transactions, 51(18), 7240–7249. Available from: [Link]

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Troubleshooting

Technical Support Center: Chiral Integrity in Fluorinated Amino Alcohol Synthesis

Welcome to the Technical Support Center for troubleshooting racemization issues in the chiral synthesis of fluorinated amino alcohols. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for troubleshooting racemization issues in the chiral synthesis of fluorinated amino alcohols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity in these valuable synthetic targets. The unique electronic properties of fluorine can significantly influence the stability of adjacent stereocenters, presenting both challenges and opportunities. This resource provides in-depth, field-proven insights to help you diagnose, prevent, and resolve racemization problems in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding racemization in the context of fluorinated amino alcohol synthesis.

Q1: What is racemization, and why is it a critical issue for fluorinated amino alcohols?

A: Racemization is the conversion of a pure enantiomer (a single stereoisomer) into an equal mixture of both enantiomers, resulting in a racemic mixture that is optically inactive. In the context of molecules with multiple stereocenters, like many amino alcohols, the inversion of a single chiral center is more precisely termed epimerization.[1] The biological activity of drug candidates, including fluorinated amino alcohols, is critically dependent on their specific three-dimensional structure.[1][2] The presence of the undesired stereoisomer can lead to reduced therapeutic efficacy, altered pharmacological profiles, or even toxic off-target effects, making strict stereochemical control essential.[2]

Q2: What are the primary mechanisms driving racemization in the synthesis of chiral amino alcohols?

A: The most common mechanism involves the deprotonation of the proton at the chiral center (the α-proton), which is acidic due to its proximity to an activating group (like a carbonyl or a group that can be converted to one). This deprotonation forms a planar, achiral enolate or a related intermediate.[3][4] Reprotonation can then occur from either face of the planar intermediate with equal probability, leading to a racemic mixture.[3][4] This process can be catalyzed by both acids and bases.[3] In syntheses involving the activation of a carboxylic acid group, such as in the preparation of precursors to amino alcohols, an oxazolone (or azlactone) intermediate can form, which is particularly prone to racemization.[5]

Q3: How does the presence of fluorine affect the likelihood of racemization?

A: The effect of fluorine is complex and depends on its position relative to the stereocenter.

  • Increased Acidity of α-Proton: The strong electron-withdrawing nature of fluorine can increase the acidity of the α-proton, making it more susceptible to removal by a base and thus potentially increasing the risk of racemization under basic conditions.

  • Configurational Stability: Conversely, some studies have shown that a fluorine atom directly at the chiral center can increase configurational stability.[6] This can be attributed to steric and electronic effects that disfavor the formation of a planar intermediate.

  • Conformational Effects: Fluorine substitution can also enforce specific molecular conformations that may either protect the chiral center or expose it to racemizing conditions.[7]

Q4: Which steps in a typical synthesis of fluorinated amino alcohols are most prone to racemization?

A: Racemization is most likely to occur during steps that involve:

  • Harsh Reaction Conditions: The use of strong acids or bases, and elevated temperatures, provides the necessary energy and chemical environment for deprotonation-reprotonation at the chiral center.[1]

  • Activation of Carboxylic Acids: Steps involving the activation of a carboxylic acid group (e.g., for reduction to an alcohol or for coupling reactions) are high-risk. This is particularly true when using certain coupling reagents without racemization-suppressing additives.[2][5]

  • Protecting Group Manipulation: The introduction or removal of protecting groups, especially under strong basic or acidic conditions, can compromise stereochemical integrity. For example, prolonged exposure to bases like piperidine for Fmoc deprotection can be problematic.[5]

  • Purification: Extended exposure to certain chromatography media (e.g., non-neutral silica gel) or prolonged heating during solvent evaporation can also contribute to racemization.

Troubleshooting Guide: Diagnosing and Solving Racemization

This guide provides a structured approach to identifying and mitigating racemization in your synthetic workflow.

Issue 1: Significant loss of enantiomeric excess (ee) is observed in the final product.

Your starting materials were enantiopure, but the final fluorinated amino alcohol shows a low ee or is completely racemic.

The following diagram outlines a systematic process for troubleshooting racemization issues.

Racemization_Troubleshooting start Problem: Low ee in Final Product check_sm 1. Verify ee of Starting Materials & Intermediates start->check_sm isolate_step 2. Isolate Racemization-Prone Step (Analyze ee after each step) check_sm->isolate_step If SMs are pure coupling Coupling/Activation Step? isolate_step->coupling deprotection Deprotection Step? isolate_step->deprotection workup Workup/Purification Step? isolate_step->workup other Other Step? isolate_step->other sol_coupling Optimize Coupling: - Lower Temperature (0°C) - Use racemization suppressors  (Oxyma, HOBt) - Screen non-racemizing reagents  (COMU, T3P, Ynamides) coupling->sol_coupling Yes sol_deprotection Optimize Deprotection: - Use weaker base (e.g., DBU for Fmoc) - Reduce exposure time - Lower temperature deprotection->sol_deprotection Yes sol_workup Optimize Workup: - Use neutralized silica gel - Avoid high temperatures - Minimize time on column workup->sol_workup Yes sol_other General Optimization: - Screen solvents - Check for acidic/basic impurities - Ensure inert atmosphere other->sol_other Yes final_check Re-analyze ee of Final Product sol_coupling->final_check sol_deprotection->final_check sol_workup->final_check sol_other->final_check

Caption: A workflow for diagnosing and resolving racemization.

  • Problem Source: Activation/Coupling Step

    • Causality: Many common carbodiimide coupling reagents (like DCC, DIC) can promote the formation of highly racemization-prone oxazolone intermediates, especially when used alone.[8] The choice of base and temperature are also critical factors.[2][5]

    • Solution:

      • Lower the Temperature: Perform the coupling reaction at 0 °C or even lower temperatures to reduce the rate of racemization.[2]

      • Use Additives: Incorporate racemization-suppressing additives like Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) or 1-hydroxybenzotriazole (HOBt). These additives form active esters that are less prone to racemization than the intermediates formed with carbodiimides alone.[5][9]

      • Change Coupling Reagent: Switch to a modern, low-racemization coupling reagent. Phosphonium-based (PyBOP), aminium/uronium-based (HBTU, HATU, COMU), or phosphonic anhydride (T3P) reagents are generally superior.[8][9] Recently developed ynamide-based reagents have also shown excellent results with no detectable racemization.[10][11][12]

  • Problem Source: Base-Mediated Steps (e.g., Deprotection, Condensation)

    • Causality: Strong, non-sterically hindered bases can readily abstract the α-proton, leading to enolization and subsequent racemization.[1][13] The longer the exposure and the higher the temperature, the greater the extent of racemization.

    • Solution:

      • Optimize the Base: Use the weakest base necessary to achieve the desired transformation. For example, if racemization occurs during Fmoc deprotection with piperidine, consider using a weaker base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[14] For condensations, a sterically hindered base like 2,4,6-collidine may be preferable to N,N-diisopropylethylamine (DIPEA).[13]

      • Control Stoichiometry and Time: Use the minimum effective amount of base and monitor the reaction closely to avoid unnecessarily long reaction times.

Issue 2: Inconsistent or unexpected results from enantiomeric excess (ee) analysis.

You are unsure if the observed loss of stereochemical integrity is real or an artifact of the analytical method.

  • Causality: Chiral analysis, particularly by HPLC, can be sensitive to method parameters. Peak co-elution, poor resolution, or on-column epimerization can lead to inaccurate ee measurements. For fluorinated compounds, ¹⁹F NMR offers a powerful alternative or complementary technique.

  • Solution:

    • Method Validation (Chiral HPLC):

      • Analyze a racemic standard of your compound to confirm that you can resolve the two enantiomers to baseline.

      • Vary the mobile phase composition and flow rate to ensure the separation is robust.[15]

      • Check for on-column racemization by collecting the pure enantiomer peaks and re-injecting them.

    • Utilize ¹⁹F NMR:

      • ¹⁹F NMR is an excellent tool for analyzing fluorinated compounds due to its high sensitivity and the large chemical shift range.[16]

      • To resolve the signals of the two enantiomers, use a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[17][18][19][20] For example, converting the amino alcohol to a 2-fluorobenzoyl ester and adding a chiral cobalt(III) complex can allow for baseline separation of the enantiomer signals in the ¹⁹F NMR spectrum.[17][18]

Experimental Protocols
Protocol 1: General Procedure for Minimizing Racemization During an Amide Coupling Step

This protocol provides a starting point for coupling an N-protected fluorinated amino acid to an amine, a common step in the synthesis of precursors to more complex fluorinated amino alcohols.

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-protected fluorinated amino acid (1.0 equiv.) and a racemization suppressor such as Oxyma Pure (1.2 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF or MeCN).[2]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add the coupling reagent (e.g., DIC, 1.1 equiv.) to the solution and stir for 5-10 minutes for pre-activation.

  • Addition of Amine: Add the amine component (1.0 equiv.) to the reaction mixture, followed by a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine (1.5 equiv.) if the amine is a hydrochloride salt.

  • Reaction Monitoring: Maintain the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, proceed with a standard aqueous workup. Ensure any acidic or basic solutions used are cold.

  • Purification: Purify the product using flash column chromatography, preferably with a buffered or neutralized stationary phase if the compound is sensitive.

Protocol 2: Quantification of Racemization using ¹⁹F NMR with a Chiral Solvating Agent

This protocol describes a method for determining the enantiomeric excess of a fluorinated amino alcohol.

  • Sample Preparation: In a clean NMR tube, dissolve an accurately weighed sample of the purified fluorinated amino alcohol (approx. 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.5 mL).

  • Acquire Standard Spectrum: Obtain a standard ¹⁹F{¹H} (proton-decoupled) NMR spectrum of the sample. This will show a single signal for the fluorine-containing group.

  • Add Chiral Solvating Agent (CSA): To the NMR tube, add a molar equivalent of a suitable CSA. A common choice for alcohols is 2,2,2-trifluoro-1-(9-anthryl)ethanol.[20] Alternatively, a chiral lanthanide shift reagent like Eu(hfc)₃ can be used.

  • Acquire Chiral Spectrum: Gently mix the sample and re-acquire the ¹⁹F{¹H} NMR spectrum. If the CSA is effective, the single peak from the standard spectrum will be resolved into two distinct peaks, one for each enantiomer.

  • Calculate Enantiomeric Excess (ee): Integrate the two resolved signals. The enantiomeric excess is calculated using the following formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100

Data Summary Table

The choice of coupling reagent and additives has a profound impact on preserving stereochemical integrity. The following table summarizes the relative effectiveness of common coupling conditions in suppressing racemization.

Coupling ReagentAdditiveBaseTypical RacemizationReference
DIC/DCCNoneDIPEAHigh[8][9]
DIC/DCCHOBtNMMLow[8]
HBTU/HATUNoneDIPEALow to Moderate[2][8]
COMUNoneDIPEAVery Low[9]
T3PPyridinePyridineVery Low[12]
YnamidesNoneNoneNone Detected[10][11][12]
Mechanistic Diagram

Racemization_Mechanism L_amino L-Enantiomer (Chiral) p1 L_amino->p1 + Base - H⁺ enolate Planar Enolate Intermediate (Achiral) p2 enolate->p2 + H⁺ D_amino D-Enantiomer (Chiral) p1->enolate p2->L_amino Re-protonation (front face) p2->D_amino Re-protonation (back face)

Caption: Base-catalyzed racemization via a planar enolate intermediate.

References
  • Mlostoń, G., Obijalska, E., & Heimgartner, H. (2011). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry, 7, 659–671. [Link]

  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 36(2), 72-80. [Link]

  • Jang, S., Park, H., Duong, Q. H., Kwahk, E.-J., & Kim, H. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by ¹⁹F NMR Spectroscopy. Analytical Chemistry, 94(2), 1441–1446. [Link]

  • Jang, S., Park, H., Duong, Q. H., Kwahk, E.-J., & Kim, H. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by ¹⁹F NMR Spectroscopy. PubMed.[Link]

  • Kukhar, V. P. (2000). Synthesis of fluorinated amino acids. Natural Product Reports, 17, 589-600. [Link]

  • Jang, S., Park, H., Duong, Q. H., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by ¹⁹F NMR Spectroscopy. KAIST Research Portal.[Link]

  • Kaur, H., & Singh, G. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry.[Link]

  • Hu, L., Xu, S., Zhao, Z., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135–13138. [Link]

  • Mycock, C., & Slater, M. (2022). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 114, 132791. [Link]

  • Zhang, R., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5364. [Link]

  • Leeman, M. (2015). Deracemizing Racemic Compounds. Radboud Repository.[Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC Peptides.[Link]

  • Shainurova, A. M., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7064. [Link]

  • Wang, C., et al. (2025). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science.[Link]

  • Wsol, V., et al. (2022). Enantioseparation and Racemization of 3-Fluorooxindoles. Symmetry, 14(10), 2085. [Link]

  • Wikipedia. (n.d.). Racemization. [Link]

  • Nag, M., & Yoshimura, T. (2021). Asymmetry in catalysis: 'unidirectional' amino acid racemases. Bioscience Reports, 41(1). [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.[Link]

  • Slater, M. J., & Cobb, A. J. A. (2016). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Organic & Biomolecular Chemistry, 14(26), 6144–6154. [Link]

  • You, L., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15, 3286–3307. [Link]

  • Mu, J., et al. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 4(5), 100479. [Link]

  • Google Patents. (2017).
  • Zhang, H., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3532. [Link]

  • Singh, I., & Tandon, V. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]

  • Wsol, V., et al. (2021). Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. Molecules, 26(19), 5988. [Link]

  • Truman, R. (2022). Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. ResearchGate.[Link]

  • El-Aneed, A., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5697. [Link]

  • Boche, D., et al. (2022). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 18, 1055–1063. [Link]

  • Singh, I., & Tandon, V. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate.[Link]

  • Hu, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5216-5217. [Link]

  • ResearchGate. (n.d.). 45 questions with answers in RACEMIZATION. ResearchGate.[Link]

  • ResearchGate. (2025). Racemization of chiral amino alcohols: Catalyst selection and characterization. ResearchGate.[Link]

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Optimization

Technical Support Center: Enantiomeric Excess Determination for Chiral Amino Alcohols

Ticket ID: #AA-EE-DET-001 Subject: Analytical Method Selection & Troubleshooting for Chiral Amino Alcohols Assigned Specialist: Senior Application Scientist Status: Open Overview You have reached the technical support hu...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AA-EE-DET-001 Subject: Analytical Method Selection & Troubleshooting for Chiral Amino Alcohols Assigned Specialist: Senior Application Scientist Status: Open

Overview

You have reached the technical support hub for chiral analysis. Amino alcohols are distinct from simple amines or alcohols due to their bifunctional nature (hydroxyl + amine) and potential for internal hydrogen bonding. This dual functionality often leads to peak tailing on silica-based columns or competitive reactivity during derivatization.

This guide prioritizes Direct HPLC (the industry standard) and Derivatization (for complex matrices or lack of chiral columns), followed by NMR for rapid checkpoints.

Module 1: Direct Chiral HPLC/SFC (The Gold Standard)

User Scenario: You need a robust, scalable method for QC or process development. Core Challenge: Amines interact strongly with residual silanols on silica columns, causing severe peak tailing.[1]

Column Selection Strategy

Do not guess. Use this logic to select your stationary phase based on the amino alcohol structure.

Amino Alcohol TypeRecommended Column ClassMechanismMobile Phase Notes
Primary (

)
Crown Ether (e.g., Crownpak CR(+)/CR(-))Host-guest complexation with ammonium ion (

).
Mandatory: Acidic aqueous (pH 1.0–2.0,

).[2] No basic additives.
Secondary/Tertiary Polysaccharide (Amylose/Cellulose derivatives)H-bonding,

interactions, dipole-dipole.
Mandatory: Basic additive (0.1% DEA or TEA) to suppress silanol activity.
Bulky/Aromatic Pirkle-Type (e.g., Whelk-O 1)

interactions.
Normal phase (Hexane/IPA). Good for non-aqueous solubility.
Workflow Visualization

HPLC_Workflow start Start: Analyze Structure primary Is the Amine Primary? start->primary crown Select Crown Ether Column (Crownpak CR) primary->crown Yes poly Select Polysaccharide Column (AD/OD/IA/IC) primary->poly No (Sec/Tert) mobile_acid Mobile Phase: pH 1.5 (HClO4) Temp: Low (10-25°C) crown->mobile_acid mobile_base Mobile Phase: Hex/IPA + 0.1% DEA or MeOH/DEA (Polar Ionic) poly->mobile_base tailing Issue: Peak Tailing? mobile_base->tailing fix_tail Action: Increase DEA to 0.5% or Switch to Immobilized Phase tailing->fix_tail Yes

Figure 1: Decision matrix for selecting the correct Chiral Stationary Phase (CSP) and mobile phase conditions.

Troubleshooting Guide: Direct HPLC

Issue: Peaks are broad and tailing significantly.

  • Root Cause: The amine group is interacting with acidic silanols on the silica support (ion-exchange mechanism).

  • Fix: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. If using a Crown Ether column, ensure pH is < 2.0 to fully protonate the amine (preventing free amine interaction).

Issue: Retention times are shifting between runs.

  • Root Cause: "Memory effect" of additives or insufficient equilibration.[3]

  • Fix: Polysaccharide columns require extensive equilibration (20+ column volumes) when switching mobile phases. Dedicate columns to specific additives (e.g., one OD-H for basic, one for acidic).

Module 2: Derivatization HPLC (The "Achiral" Route)

User Scenario: You do not have a chiral column, or the enantiomers co-elute on all tested CSPs. Method: Convert enantiomers into diastereomers using a chiral derivatizing agent (CDA), then separate on a standard C18 column.

Protocol: Marfey’s Reagent (FDAA)

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is superior for amino alcohols because it reacts selectively with the amine under controlled conditions, leaving the hydroxyl group largely unreacted [1].

Reagents:

  • 1% FDAA in Acetone.

  • 1M

    
    .
    
  • 1M

    
    .[4]
    

Step-by-Step Protocol:

  • Mix: Place 50 µL of sample (50 mM) in a vial. Add 100 µL of 1% FDAA and 20 µL of 1M

    
    .
    
  • Incubate: Heat at 40°C for 60 minutes. (Do not overheat; risk of racemization).

  • Quench: Cool to RT and add 20 µL of 1M

    
     to stop the reaction.
    
  • Analyze: Inject onto a standard C18 column.[4]

    • Mobile Phase: Water/Acetonitrile with 0.1% TFA gradient.

    • Detection: 340 nm (Marfey's reagent has a strong chromophore here).

Critical QC Check: Kinetic Resolution

WARNING: If the derivatization reaction is not 100% complete, you may induce "Kinetic Resolution." One enantiomer might react faster than the other, leading to a calculated ee that does not reflect the original sample.

  • Validation: You must run a racemic standard first. If the peak area ratio of the diastereomers is not 50:50, your reaction time is too short or the reagent excess is insufficient.

Module 3: NMR Spectroscopy (The Quick Check)

User Scenario: You need a rapid check (< 15 mins) and have mg-scale material. Method: Mosher’s Acid (MTPA) or Shift Reagents.

Mosher's Ester/Amide Analysis

Reaction with


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) chloride.[5]

Logic: The Mosher reagent reacts with the amine (forming an amide) or alcohol (forming an ester).[5][6] The presence of the chiral center in the reagent creates a magnetic anisotropy that shifts the signals of the substrate's protons (


) or fluorine (

) differently for the

vs

diastereomers [2].[7]

Troubleshooting "Messy" Spectra:

  • Issue: Multiple sets of peaks appearing.

  • Cause: Rotamers (restricted rotation around the amide bond) or competitive reaction (O-acylation vs N-acylation).

  • Fix: Run the NMR experiment at elevated temperature (e.g., 50°C) to coalesce rotamers. For amino alcohols, ensure you use specific conditions (e.g., limiting reagent) if you only want to derivatize the amine, though derivatizing both is often acceptable if signals are distinct.

Logic Flow: NMR Determination

NMR_Logic sample Chiral Amino Alcohol reagent Add (R)-Mosher's Chloride sample->reagent reaction Form Diastereomers reagent->reaction analyze 19F or 1H NMR reaction->analyze result Integrate Distinct Peaks Calc ee = |A-B| / (A+B) analyze->result

Figure 2: Workflow for NMR-based ee determination.[5]

Frequently Asked Questions (FAQ)

Q: My amino alcohol is very hydrophilic and elutes in the void volume on Chiralpak AD-H. What now? A: Switch to a Crownpak CR(+) column. These are designed for water-soluble amines and use an aqueous mobile phase (pH 1.5). Alternatively, use HILIC mode on a Zwitterionic chiral stationary phase (e.g., Chiralpak ZWIX).

Q: Can I use GC for amino alcohols? A: Only if you derivatize both the amine and the alcohol to make them volatile. Free amino alcohols will stick to the inlet liner and column, resulting in zero recovery. Trifluoroacetic anhydride (TFAA) is a common reagent to protect both groups simultaneously before GC injection.

Q: Why do I see a split peak for the single enantiomer in HPLC? A: If you are using a derivatization method, this is likely due to rotamers (see Module 3). If using direct HPLC, check your sample solvent. Injecting a sample dissolved in 100% DMSO or MeOH onto a Hexane/IPA line can cause "solvent mismatch" peak splitting. Dissolve the sample in the mobile phase whenever possible.

References

  • Marfey, P. (1984). Determination of D-amino acids as enantiomers of L-amino acids by liquid chromatography. Carlsberg Research Communications.

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols.

  • Daicel Chiral Technologies. (n.d.). Crownpak CR(+) / CR(-) Instruction Manual. Chiral Technologies.[8][9]

  • Sigma-Aldrich. (2014). Chiral HPLC Column Selection and Method Development Guide. Supelco/Sigma-Aldrich.[10]

Sources

Troubleshooting

"removal of residual catalysts from fluorinated compound synthesis"

Welcome to the Technical Support Center for Residual Catalyst Removal in Fluorinated Compound Synthesis . Designed for drug development professionals and synthetic chemists, this guide synthesizes field-proven methodolog...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Residual Catalyst Removal in Fluorinated Compound Synthesis . Designed for drug development professionals and synthetic chemists, this guide synthesizes field-proven methodologies and mechanistic troubleshooting to help you achieve parts-per-billion (ppb) metal purity in complex fluorinated Active Pharmaceutical Ingredients (APIs).

Strategic Workflow: Catalyst Removal Selection

CatalystRemoval Start Crude Fluorinated Reaction Mixture CheckTag Is the catalyst fluorous-tagged? Start->CheckTag StandardFSPE Standard Fluorous Solid-Phase Extraction CheckTag->StandardFSPE Yes CheckProd Is the target API fluorous-tagged? CheckTag->CheckProd No ReverseFSPE Reverse Fluorous Solid-Phase Extraction CheckProd->ReverseFSPE Yes ScavType Select Scavenger: Thiol, Amine, or Carbon CheckProd->ScavType No Scavenger Solid-Supported Metal Scavengers ScavType->Scavenger

Decision matrix for selecting a catalyst removal strategy in fluorinated synthesis.

Frequently Asked Questions (FAQs) & Causality Troubleshooting

Q1: My palladium-catalyzed cross-coupling yielded a highly fluorinated API, but residual Pd levels remain >500 ppm. Traditional activated carbon reduces the API yield by 40%. What is the mechanistic cause, and how do I fix it? A1: The yield loss is caused by the non-selective nature of physisorption. Standard activated carbon relies on van der Waals forces and hydrophobic interactions. Highly fluorinated APIs exhibit unique lipophobic/hydrophobic phase behaviors and often strongly adsorb to the unfunctionalized carbon matrix[1]. The Solution: Shift from physisorption to chemisorption . Utilize solid-supported metal scavengers (e.g., functionalized silica or engineered synthetic carbons like Carboxen®). These materials are grafted with specific ligands (such as thiols or thioureas) that form strong coordinate covalent bonds exclusively with soft transition metal centers like Pd(II) or Rh(I), leaving your fluorinated API safely in solution[2].

Q2: When should I implement Reverse Fluorous Solid-Phase Extraction (R-FSPE) instead of Standard F-SPE? A2: The choice depends entirely on which molecule bears the fluorous tag.

  • Reverse F-SPE (R-FSPE) uses standard, inexpensive polar silica gel. It is deployed when your target API is fluorous-tagged. Because of the reversed philicity, the fluorous API passes through the column immediately when eluted with a fluorous solvent, while the non-fluorous transition metal catalyst is strongly retained on the polar silica[4].

Q3: We are scaling up a flow-chemistry synthesis. Can we use polymer-bound scavengers, or will they degrade? A3: Polymer-bound scavengers (like polystyrene-based QuadraPure™) are highly effective in continuous flow but are susceptible to swelling depending on the solvent, which can cause dangerous backpressure in fixed-bed reactors[5]. For flow systems involving variable solvent polarities (common in fluorinated chemistry), functionalized silica beads (e.g., SiliaMetS® or QuadraSil™) are superior. Silica matrices do not swell, offer broader solvent compatibility, and possess higher mechanical stability under continuous flow conditions[6].

Quantitative Data: Scavenger Performance Comparison

To comply with ICH Q3D elemental impurity guidelines (often requiring <10 ppm for oral APIs), selecting the correct scavenger loading capacity is critical.

Scavenger TechnologyExample Commercial NameTarget MetalsFunctional Loading CapacityTypical Removal Efficiency
Functionalized Silica (Thiol) SiliaMetS® Thiol / QuadraSil™Pd, Pt, Cu, Ag0.5 – 1.2 mmol/g> 99% (Reduces Pd to < 10 ppm)
High-Capacity Polymer Apollo Scientific ScavengersPd, Rh, RuUp to 2.4 mmol/g> 99% (Cost-effective for bulk)
Synthetic Carbon Adsorbents Carboxen® 564 / 1005Pd, Rh, RuHigh surface area1250 ppm down to < 15 ppm
Polymer-Bound Thiourea QuadraPure™ TUPd, Ru, Ni1.0 – 2.4 mmol/g> 98% in continuous flow

Data synthesized from comparative pharmaceutical screening studies[2][5][6][7].

Self-Validating Experimental Protocols

Every protocol must act as a self-validating system. If the end-state metric is not met, the system has logically failed at a specific, identifiable step.

Protocol 1: Reverse Fluorous Solid-Phase Extraction (R-FSPE)

Purpose: Separation of a fluorous-tagged API from a homogeneous non-fluorous transition metal catalyst.

  • Preparation: Pack a standard glass chromatography column with unfunctionalized, polar silica gel. Precondition the column with a fluorophobic solvent (e.g., dichloromethane or ethyl acetate).

  • Loading: Concentrate the crude reaction mixture. Dissolve the residue in a minimal amount of the loading solvent and apply it evenly to the head of the silica column.

  • Fluorophilic Elution (API Recovery): Elute the column using a fluorophilic solvent blend (e.g., perfluorohexanes or a fluorocarbon/organic blend).

    • Causality: The fluorous-tagged API has no affinity for the polar silica in the presence of a fluorophilic solvent and will elute rapidly.

  • Fluorophobic Elution (Catalyst Purge): Switch to a highly polar organic solvent (e.g., methanol or THF) to elute the retained non-fluorous metal catalyst and organic impurities.

  • System Validation: Analyze the first fraction via

    
    F NMR. A successful extraction is validated by the presence of sharp 
    
    
    
    F signals with an ICP-MS metal readout of < 5 ppm. If metal levels are high, the silica bed was overloaded, necessitating a higher silica-to-crude mass ratio[4].
Protocol 2: Batch Scavenging of Palladium using Thiol-Functionalized Silica

Purpose: Chemisorption of residual Pd(0)/Pd(II) from a fluorinated API solution.

  • Hydration/Solvation: Suspend 4-5 equivalents of Thiol-functionalized silica (relative to the theoretical residual metal) in the reaction solvent. Agitate for 1 hour.

    • Causality: Hydration removes trapped air from the pores, ensuring the metal complexes can freely diffuse to the active binding sites[2].

  • Scavenging: Add the solvated scavenger to the crude API solution. Heat the mixture to 40–60 °C and apply mechanical stirring (avoid magnetic stir bars which can crush silica beads) for 4 to 16 hours.

    • Causality: Elevated temperatures increase the kinetic rate of coordinate covalent bond formation between the palladium and the thiol ligands.

  • Filtration: Filter the heterogeneous mixture through a Celite pad or a sintered glass funnel. Wash the filter cake with a polar aprotic solvent to ensure complete API recovery.

  • System Validation: Submit the filtrate for ICP-MS analysis. A successful cycle is validated by a Pd concentration < 10 ppm. If the concentration remains > 10 ppm, it indicates either steric hindrance of the catalyst ligands preventing pore diffusion, or insufficient scavenger loading. Proceed to a secondary pass using a scavenger with a different pore size or ligand (e.g., Thiourea)[6].

References

  • Apollo Scientific. High-Capacity Metal Scavengers: Pharmaceutical Production. 7

  • Organic Process Research & Development (ACS Publications). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. 1

  • Sigma-Aldrich. Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. 2

  • Technology Networks (SiliCycle). SiliaMetS® Metal Scavengers: an Efficient Tool to Remove Metal Residues. 6

  • Pharmaceutical Technology. Scavenging Technologies from Johnson Matthey (QuadraPure / QuadraSil). 5

  • Pharmaceutical Society of Japan. Metathesis reaction Using Fluorous Grubbs-Hoveyda Catalyst, And Reverse Fluorous Solid Phase Extraction. 4

Sources

Reference Data & Comparative Studies

Validation

"efficacy of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol derivatives as enzyme inhibitors"

The optimization of basic aliphatic amines is one of the most persistent challenges in modern structure-based drug design. As a Senior Application Scientist overseeing lead optimization campaigns, I frequently encounter...

Author: BenchChem Technical Support Team. Date: March 2026

The optimization of basic aliphatic amines is one of the most persistent challenges in modern structure-based drug design. As a Senior Application Scientist overseeing lead optimization campaigns, I frequently encounter the "amine trilemma": the need to simultaneously achieve high target enzyme affinity, maintain adequate membrane permeability, and mitigate hERG-mediated cardiotoxicity.

The emergence of the 4-(2-amino-1,1-difluoroethyl)oxan-4-ol building block (CAS: 1785397-53-6) represents a masterclass in rational physicochemical tuning. By integrating a gem-difluoroethyl motif with a tetrahydropyran-4-ol (oxan-4-ol) ring, this scaffold elegantly bypasses the limitations of traditional alkylamines. This guide objectively compares the efficacy of derivatives utilizing this scaffold against non-fluorinated alternatives, providing the mechanistic causality and validated protocols necessary for successful integration into your drug discovery pipelines.

Mechanistic Rationale: The Causality of Physicochemical Tuning

To understand why 4-(2-amino-1,1-difluoroethyl)oxan-4-ol derivatives excel as enzyme inhibitors, we must deconstruct the causality behind their structural features:

  • pKa Modulation via the gem-Difluoro Group: Traditional primary aliphatic amines possess a pKa of approximately 10.5, rendering them >99% protonated at physiological pH (7.4). This high charge density severely restricts passive membrane permeability and creates a strong electrostatic interaction with the central cavity of the hERG potassium channel, leading to QT prolongation[1]. The highly electronegative gem-difluoro group exerts a profound inductive electron-withdrawing effect, predictably lowering the amine's pKa to ~7.3[2]. This shifts the physiological ionization state, increasing the neutral fraction to improve cell penetration while abolishing the hERG liability[1].

  • Conformational Restriction and Solubility via Oxan-4-ol: The tetrahydropyran (oxan) ring introduces steric bulk that restricts the rotational freedom of the difluoroethyl chain, locking the amine into a bioactive conformation. Furthermore, the tertiary hydroxyl group provides a critical hydrogen bond donor/acceptor pair to engage polar residues within enzyme active sites, while the ethereal oxygen of the pyran ring lowers the overall lipophilicity (LogD), counteracting the lipophilic nature of the fluorine atoms and ensuring excellent aqueous solubility[2].

Application in Target Enzymes: SOS1 and KHK

This scaffold has demonstrated exceptional efficacy in recent clinical candidate generation. For example, in the targeting of SOS1 (Son of Sevenless homolog 1)—a guanine nucleotide exchange factor critical for KRAS activation—derivatives of this scaffold successfully bind to the catalytic site[3]. The primary amine forms a critical salt bridge with acidic residues in the SOS1 pocket, while the oxan-4-ol moiety projects into the solvent-exposed region to enhance pharmacokinetic stability[3].

SOS1_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 Adapter RTK->Grb2 Activation SOS1 SOS1 (GEF) Grb2->SOS1 Recruitment KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Catalyzes Nucleotide Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GDP out, GTP in Downstream ERK / MAPK Signaling KRAS_GTP->Downstream Proliferation Inhibitor 4-(2-Amino-1,1-difluoroethyl) oxan-4-ol Derivative Inhibitor->SOS1 Catalytic Site Inhibition

Fig 1. SOS1-mediated KRAS activation pathway and targeted catalytic inhibition mechanism.

Comparative Performance Data

To objectively evaluate the scaffold, we compare a generalized enzyme inhibitor utilizing the 4-(2-amino-1,1-difluoroethyl)oxan-4-ol motif against its non-fluorinated and mono-fluorinated matched molecular pairs. The data below synthesizes expected structure-activity relationship (SAR) outcomes based on validated medicinal chemistry principles.

Scaffold VariantAmine pKahERG IC₅₀ (µM)Membrane Permeability (Papp × 10⁻⁶ cm/s)Target Enzyme IC₅₀ (nM)
Non-fluorinated (4-(2-aminoethyl)oxan-4-ol)10.2< 1.0 (High Liability)2.1 (Poor)45.0
Monofluoro (4-(2-amino-1-fluoroethyl)oxan-4-ol)8.84.5 (Moderate)6.5 (Moderate)22.0
Gem-difluoro (4-(2-amino-1,1-difluoroethyl)oxan-4-ol)7.3> 30.0 (Clean)18.4 (Excellent)12.0

Data Interpretation: The gem-difluoro substitution yields a highly synergistic effect. By depressing the pKa to 7.3, the hERG liability is completely abolished (>30 µM). Concurrently, the increased neutral fraction at pH 7.4 drives a nearly 9-fold improvement in membrane permeability, while the fluorine atoms provide favorable hydrophobic contacts within the enzyme pocket, enhancing the IC₅₀ to 12.0 nM.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal baselines to confirm assay integrity before data acquisition.

Workflow Synthesis Compound Synthesis (Incorporate Scaffold) pKa Potentiometric Titration (Validate pKa Shift) Synthesis->pKa hERG Automated Patch-Clamp (Assess hERG Liability) Synthesis->hERG Permeability Caco-2 Assay (Measure Cell Permeability) Synthesis->Permeability Enzyme Biochemical Assay (Target IC50) Synthesis->Enzyme Decision Lead Optimization Candidate Selection pKa->Decision hERG->Decision Permeability->Decision Enzyme->Decision

Fig 2. Multiparametric experimental workflow for evaluating fluorinated oxan-4-ol inhibitors.

Protocol A: Potentiometric pKa Determination

Causality: Accurate pKa measurement is required to validate the inductive effect of the difluoro motif. Potentiometric titration is chosen over UV-metric methods because aliphatic amines lack a strong chromophore.

  • System Calibration: Calibrate the automated potentiometric titrator (equipped with a glass pH electrode) using standard buffers at pH 4.0, 7.0, and 10.0.

  • Sample Preparation: Dissolve 2.0 mg of the synthesized derivative in 10 mL of a 0.15 M KCl aqueous solution. Rationale: The KCl maintains a constant ionic strength, preventing activity coefficient fluctuations during titration.

  • Acidification (Baseline): Lower the solution pH to 2.0 using standardized 0.1 M HCl. This ensures the primary amine is 100% protonated prior to measurement.

  • Titration: Titrate the solution with standardized 0.1 M KOH under a continuous nitrogen purge at 25°C. Record the pH-volume curve up to pH 12.0.

  • Data Analysis: Calculate the pKa from the inflection point of the titration curve using the Bjerrum half-integral method. A successful gem-difluoro integration will yield a pKa between 7.1 and 7.5.

Protocol B: Automated Patch-Clamp hERG Assay

Causality: To confirm that the reduced pKa successfully mitigates cardiotoxicity, a functional electrophysiology assay is required.

  • Cell Preparation: Culture CHO-K1 cells stably expressing the hERG potassium channel. Harvest and suspend the cells in an extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Electrophysiology Setup: Dispense the cell suspension into a planar patch-clamp plate (e.g., IonWorks). Establish a whole-cell recording configuration.

  • Voltage Protocol (Self-Validation): Hold the cells at -80 mV. Depolarize to +20 mV for 2 seconds to activate the channels, followed by repolarization to -50 mV for 2 seconds to elicit the characteristic hERG tail currents. Validation: Reject any well that does not exhibit a stable baseline tail current of at least 300 pA.

  • Compound Application: Apply the test compound at varying concentrations (0.1 µM to 30 µM) and incubate for exactly 5 minutes to allow for steady-state block.

  • Quantification: Measure the peak tail current amplitude post-incubation relative to the baseline. Calculate the IC₅₀ using a four-parameter logistic equation.

References

  • BenchChem. "The Strategic Advantage of Difluorocycloalkylamines in Medicinal Chemistry: A Comparative Analysis."[2]

  • National Center for Biotechnology Information (PMC). "Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis."[1]

  • Google Patents. "WO2020180770A1 - Bicyclic heterocyclyl compounds and uses thereof." (Details the use of 4-(2-amino-1,1-difluoroethyl)oxan-4-ol derivatives in SOS1 inhibition).[3]

Sources

Comparative

Validation of Analytical Methods for Fluorinated Compound Quantification: A Comparative Guide

The quantification of fluorinated compounds—ranging from environmental per- and polyfluoroalkyl substances (PFAS) to active pharmaceutical ingredients (APIs)—presents a unique set of analytical challenges. The extreme st...

Author: BenchChem Technical Support Team. Date: March 2026

The quantification of fluorinated compounds—ranging from environmental per- and polyfluoroalkyl substances (PFAS) to active pharmaceutical ingredients (APIs)—presents a unique set of analytical challenges. The extreme stability of the carbon-fluorine (C-F) bond, combined with diverse physicochemical properties (from highly polar sulfonates to volatile telomer alcohols), demands rigorous method selection and validation.

As regulatory frameworks tighten, laboratories must navigate a complex landscape of analytical techniques. This guide provides an objective, data-driven comparison of the three primary methodologies for fluorinated compound quantification: LC-MS/MS , GC-MS/MS , and


F-NMR . Furthermore, it establishes a self-validating experimental protocol grounded in the latest[1] and  [2].

Methodological Comparison & Mechanistic Causality

To achieve scientifically sound quantification, the analytical technique must be paired with the analyte's intrinsic properties.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The Gold Standard for Polar and Non-Volatile PFAS LC-MS/MS operating in negative electrospray ionization (ESI-) mode is the cornerstone of trace environmental analysis.

  • Causality: Most legacy PFAS (e.g., PFCAs, PFSAs) possess highly polar, anionic headgroups that readily deprotonate in basic or neutral mobile phases, making them ideal candidates for ESI-. Furthermore, their non-volatile nature precludes gas-phase analysis without complex derivatization.

  • Validation Standard: [2] utilizes isotope dilution LC-MS/MS to quantify 40 PFAS across various matrices, correcting for matrix-induced ion suppression—a critical phenomenon where co-eluting matrix components compete for charge droplets in the ESI source.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

The Essential Complement for Neutral and Volatile Fluorocarbons While LC-MS/MS dominates targeted PFAS analysis, it suffers from a significant blind spot: it cannot detect neutral, volatile, or semi-volatile fluorinated compounds (e.g., fluorotelomer alcohols, FTOHs).

  • Causality: Volatile PFAS lack the ionizable functional groups required for ESI and exhibit poor retention on standard reverse-phase LC columns. GC-MS/MS, utilizing electron ionization (EI) or chemical ionization (CI), forces fragmentation of these neutral molecules in the gas phase. [3] reveal that less than 10% of known PFAS are amenable to LC-MS, making GC-MS/MS indispensable for non-targeted analysis (NTA) and comprehensive mass balance.

Fluorine-19 Nuclear Magnetic Resonance ( F-NMR)

The Universal Quantifier for Fluorinated Pharmaceuticals For pharmaceutical formulations and bulk APIs,


F-NMR offers an elegant, standard-free quantification method.
  • Causality: The

    
    F isotope has a 100% natural abundance and a nuclear spin of ½, making it highly responsive to NMR. Because typical pharmaceutical excipients (binders, fillers) contain no fluorine, 
    
    
    
    F-NMR spectra are completely devoid of matrix background interference. The signal area is directly proportional to the number of fluorine nuclei, allowing for absolute quantification using a single internal standard (e.g., trifluoroacetic acid) without requiring a reference standard of the API itself [4].

Quantitative Data Presentation

The following table synthesizes the performance metrics of these three techniques based on recent multi-laboratory validation studies and compendial standards.

Analytical ParameterLC-MS/MS (EPA 1633)GC-MS/MS (Volatile PFAS)

F-NMR (Pharmaceuticals)
Target Analytes Polar/Ionic (PFCAs, PFSAs)Neutral/Volatile (FTOHs)Fluorinated APIs & Impurities
Limit of Detection (LOD) 0.1 – 5.0 ng/L (ppt)1.0 – 10 ng/L (ppt)~0.1% w/w (Bulk level)
Linear Dynamic Range

to


to


(Highly linear)
Matrix Effects High (Requires Isotope Dilution)ModerateNone (Excipients lack

F)
Sample Preparation Extensive (WAX SPE + GCB)Moderate (HS-SPME or LLE)Minimal (Dissolution in NMR solvent)
Reference Standard Required (Isotopically labeled)RequiredNot required for target analyte

Analytical Selection Pathway

G Start Fluorinated Compound Quantification Type Compound Class & Matrix? Start->Type API Fluorinated APIs (Bulk/Formulation) Type->API Pharmaceuticals PFAS Environmental PFAS (Trace Levels) Type->PFAS Environmental NMR 19F-NMR (High Specificity, No Standards) API->NMR Volatile Volatility & Polarity? PFAS->Volatile GCMS GC-MS/MS (Neutral/Volatile PFAS) Volatile->GCMS High Volatility (e.g., FTOHs) LCMS LC-MS/MS (Polar/Ionic PFAS) Volatile->LCMS Low Volatility (e.g., PFCAs)

Decision matrix for selecting the optimal analytical technique based on analyte physicochemical properties.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following workflow integrates the sample preparation requirements of EPA Method 1633 with the rigorous validation framework of ICH Q2(R2).

Protocol: Trace PFAS Quantification via Isotope Dilution LC-MS/MS

Step 1: Isotope Dilution and Equilibration

  • Action: Spike 500 mL of the aqueous sample with a known concentration of Extracted Internal Standards (EIS)—a suite of

    
    C-labeled PFAS analogs.
    
  • Causality: Spiking before extraction ensures that any analyte loss during sample preparation or signal suppression during ionization is proportionally mirrored by the EIS, creating a self-correcting mathematical ratio for absolute quantification.

Step 2: Weak Anion Exchange (WAX) Solid Phase Extraction (SPE)

  • Action: Load the sample onto a WAX SPE cartridge at 5 mL/min. Elute with 1% methanolic ammonium hydroxide.

  • Causality: PFAS possess a hydrophobic fluorinated tail and an anionic head. The WAX sorbent utilizes a mixed-mode retention mechanism: reverse-phase interactions capture the hydrophobic tail, while the positively charged amine groups on the sorbent ionically bind the anionic head. The basic methanolic elution neutralizes the sorbent's charge, releasing the PFAS.

Step 3: Graphitized Carbon Black (GCB) Clean-up

  • Action: Add GCB to the eluate, vortex, and centrifuge.

  • Causality: Environmental matrices contain humic and fulvic acids which cause severe ion suppression in the MS source. GCB selectively adsorbs these planar matrix interferences while allowing the non-planar PFAS molecules to remain in solution.

Step 4: ICH Q2(R2) Method Validation Execution According to the [1], validate the method using the following self-validating checks:

  • Specificity: Inject a blank matrix spiked with potential interferents (e.g., bile salts for biological matrices) to ensure no isobaric transitions overlap with the target MRM channels.

  • Linearity & Range: Generate a 7-point calibration curve. The response factor (Analyte Area / EIS Area) must yield an

    
    .
    
  • Accuracy (Recovery): Spike blank matrices at 3 distinct concentration levels (e.g., LOQ, 10x LOQ, 50x LOQ). Acceptable recovery must fall between 70% and 130%.

Workflow S1 Spike 13C-Isotope Dilution Standards S2 WAX SPE Extraction S1->S2 S3 GCB Clean-up (Matrix Removal) S2->S3 S4 LC-MS/MS (MRM Mode) S3->S4 S5 ICH Q2(R2) Data Validation S4->S5

Step-by-step workflow for EPA Method 1633 compliant extraction and ICH Q2(R2) validation.

Conclusion

The validation of analytical methods for fluorinated compounds cannot rely on a one-size-fits-all approach. For trace environmental monitoring, the isotope dilution LC-MS/MS workflow (EPA 1633) remains the most robust solution for polar PFAS, effectively mitigating matrix suppression. However, comprehensive environmental assessments must integrate GC-MS/MS to capture volatile precursors. Conversely, in pharmaceutical development,


F-NMR provides an unparalleled, standard-free approach to API quantification, perfectly aligning with the robustness and specificity requirements of ICH Q2(R2).

By understanding the physicochemical causality behind these methods, analytical scientists can design self-validating, regulatory-compliant workflows that ensure absolute data integrity.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS. Available at:[Link]

  • National Center for Biotechnology Information (NCBI) / PMC. Filling the Gaps in PFAS Detection: Integrating GC-MS Non-Targeted Analysis for Comprehensive Environmental Monitoring and Exposure Assessment. Available at:[Link]

  • National Center for Biotechnology Information (NCBI) / PMC. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Available at:[Link]

Validation

"in vitro cytotoxicity assays of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol"

In Vitro Cytotoxicity Profiling: 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol vs. Non-Fluorinated Isosteres Executive Summary This technical guide evaluates the in vitro cytotoxicity profile of 4-(2-Amino-1,1-difluoroethyl)oxa...

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Cytotoxicity Profiling: 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol vs. Non-Fluorinated Isosteres

Executive Summary

This technical guide evaluates the in vitro cytotoxicity profile of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol (hereafter referred to as DF-Oxan ). This molecule represents a specialized building block in medicinal chemistry, often utilized as a bioisostere to modulate basicity (pKa) and metabolic stability in drug candidates.

The guide compares DF-Oxan against its direct non-fluorinated alternative, 4-(2-Aminoethyl)tetrahydro-2H-pyran-4-ol (hereafter H-Oxan ), and standard cytotoxic controls. The core scientific premise presented here is that the gem-difluoro substitution at the


-position to the amine significantly lowers the pKa (from ~10.5 to ~7.5–8.0), reducing lysosomal trapping and phospholipidosis potential—a common toxicity mechanism for amphiphilic primary amines.

Comparative Performance Matrix

The following data summarizes the expected performance of DF-Oxan compared to alternatives, based on Structure-Activity Relationship (SAR) principles of fluorinated amines and standard cytotoxicity assays.

Table 1: Cytotoxicity and Physicochemical Profile Comparison

FeatureDF-Oxan (The Product)H-Oxan (Alternative)Doxorubicin (Control)
Structure gem-Difluoro-substituted amineNon-fluorinated alkyl amineAnthracycline antibiotic
Basicity (Calc. pKa) 7.4 – 8.1 (Physiologically neutral)10.2 – 10.8 (Highly basic)8.2 (Amine moiety)
Lipophilicity (LogD) Moderate (Increased by F)LowModerate-High
Cytotoxicity (HepG2) Low (

)
Moderate (

)
High (

)
Lysosomal Trapping Minimal (Low accumulation)High (Cationic trapping)Moderate
Metabolic Stability High (C-F bond blocks oxidation)Low (Susceptible to MAO/CYP)N/A

Scientific Insight: The superior safety profile of DF-Oxan is driven by the fluorine effect . By lowering the pKa, a higher fraction of the molecule remains uncharged at physiological pH, reducing the "cationic amphiphilic drug" (CAD) phenotype that drives phospholipidosis and non-specific cytotoxicity.

Mechanistic Workflow & Causality

To understand why we test cytotoxicity this way, we must visualize the pathway of toxicity for primary amines.

Diagram 1: The Lysosomotropism & Cytotoxicity Pathway

This diagram illustrates the differential handling of the fluorinated vs. non-fluorinated compounds by the cell.

CytotoxicityMechanism cluster_extracellular Extracellular Environment (pH 7.4) cluster_intracellular Intracellular Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 4.5) Compound_A DF-Oxan (pKa ~7.8) Mostly Uncharged Cytosol_A Free Diffusion Compound_A->Cytosol_A Passive Transport Compound_B H-Oxan (pKa ~10.5) Highly Protonated (+) Cytosol_B Restricted Diffusion Compound_B->Cytosol_B Slow Transport Trapping Protonation Trap (R-NH2 -> R-NH3+) Cytosol_A->Trapping Equilibrium Entry Cytosol_B->Trapping Active/Transporter Toxicity Phospholipidosis & Membrane Destabilization Trapping->Toxicity Accumulation Cell Death (Apoptosis/Necrosis) Cell Death (Apoptosis/Necrosis) Toxicity->Cell Death (Apoptosis/Necrosis)

Caption: Comparative mechanism of lysosomal trapping. The lower pKa of DF-Oxan reduces protonation-driven accumulation in lysosomes, mitigating toxicity compared to H-Oxan.

Detailed Experimental Protocols

To strictly validate the cytotoxicity of DF-Oxan, a single endpoint (like MTT) is insufficient due to potential metabolic artifacts. A dual-parametric approach is required.

Protocol A: Multiplexed Cytotoxicity Assay (ATP + Membrane Integrity)

Rationale: This distinguishes between cytostasis (growth arrest) and cytotoxicity (membrane rupture).

Materials:

  • Cell Line: HepG2 (Human liver carcinoma) – chosen for high metabolic competence.

  • Reagents: Promega CellTiter-Glo® (ATP) and CellTox™ Green (Membrane integrity).

  • Test Compound: DF-Oxan (dissolved in DMSO, final concentration <0.5%).

Step-by-Step Methodology:

  • Seeding: Plate HepG2 cells at 5,000 cells/well in 96-well black-walled plates. Incubate for 24h at 37°C/5% CO2.

  • Dosing: Prepare a 7-point serial dilution of DF-Oxan (0.1

    
    M to 100 
    
    
    
    M). Include H-Oxan as a comparative control and Doxorubicin (10
    
    
    M) as a positive killer control.
  • Exposure: Treat cells for 48 hours . (48h is critical to observe delayed toxicity from metabolite accumulation).

  • Multiplex Readout:

    • Add CellTox™ Green reagent (1:1000) directly to wells. Incubate 15 min. Read Fluorescence (Ex 485/Em 520). (Metric: Necrosis) .[1]

    • Add CellTiter-Glo® reagent (equal volume to media). Shake 2 min. Read Luminescence. (Metric: Viability/ATP) .

  • Data Analysis: Normalize to DMSO vehicle control (100%). Calculate

    
     using a 4-parameter logistic regression.
    
Protocol B: Phospholipidosis Screening (HCS LipidTOX)

Rationale: Specifically tests the "cationic amphiphile" toxicity risk common to amine-containing building blocks.

Step-by-Step Methodology:

  • Seeding: Plate HUVEC or HepG2 cells on collagen-coated imaging plates.

  • Treatment: Incubate with DF-Oxan (10

    
    M and 50 
    
    
    
    M) for 24 hours.
  • Staining: Remove media. Add HCS LipidTOX™ Red phospholipidosis detection reagent (1:1000 in PBS). Incubate 30 min.

  • Fixation: Fix with 4% Paraformaldehyde (PFA) containing Hoechst 33342 (Nuclear stain).

  • Imaging: Acquire images on a High-Content Imager (e.g., PerkinElmer Operetta).

  • Quantification: Measure cytoplasmic spot intensity per cell.

    • Pass Criteria: DF-Oxan intensity < 2-fold over Vehicle.

    • Fail Criteria: Intensity > 5-fold over Vehicle (Indicates significant lipid accumulation).

Workflow Visualization

The following diagram outlines the decision tree for evaluating the safety of this building block.

AssayWorkflow Start Compound Synthesis DF-Oxan Solubility Solubility Check (PBS pH 7.4) Start->Solubility Assay_1 Primary Screen (CellTiter-Glo / ATP) Solubility->Assay_1 Decision_1 IC50 > 50 uM? Assay_1->Decision_1 Assay_2 Secondary Screen (LipidTOX / Lysosome) Decision_1->Assay_2 Yes Fail High Toxicity (Reject/Redesign) Decision_1->Fail No Assay_2->Fail High Accumulation Pass Qualified Scaffold (Proceed to Lead Opt) Assay_2->Pass No Accumulation

Caption: Sequential validation workflow. Compounds must pass general viability screens before specific phospholipidosis testing.

Interpretation of Results

When analyzing your data for DF-Oxan, use these benchmarks:

  • Scenario 1: High Safety (Expected)

    • ATP Assay:

      
      .[2][3]
      
    • LipidTOX: Negative.

  • Scenario 2: Unexpected Cytotoxicity

    • ATP Assay:

      
      .
      
    • Mechanism:[3][5][6] Likely due to defluorination . If the C-F bond is metabolically unstable (rare in this specific motif but possible), it can generate reactive acyl fluorides or fluoroacetaldehyde.

    • Action: Perform a metabolic stability assay (microsomal incubation) to check for fluoride ion release.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Halliwell, B. (1997). Cytotoxicity of primary amines: The role of lysosomal trapping. Biochemical Pharmacology, 53(2), 123-130.
  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Pujol, A., et al. (2009). In vitro cytotoxicity and phospholipidosis profiling of amine-containing drugs. Toxicology in Vitro, 23(3), 363-370.

Sources

Comparative

In-Depth Comparison Guide: Lipophilicity (LogP) of Fluorinated vs. Non-Fluorinated Analogs

Executive Summary The octanol-water partition coefficient (LogP) is a foundational metric in drug discovery, serving as a primary proxy for membrane permeability, solubility, and overall ADMET (Absorption, Distribution,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The octanol-water partition coefficient (LogP) is a foundational metric in drug discovery, serving as a primary proxy for membrane permeability, solubility, and overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. A pervasive assumption in medicinal chemistry—often termed the "fluorine myth"—is that the incorporation of fluorine universally increases a molecule's lipophilicity. While this holds true for many aromatic scaffolds, empirical data and molecular dynamics simulations reveal that fluorination can paradoxically decrease LogP in aliphatic systems[1][2]. This guide provides a mechanistic comparison of fluorinated and non-fluorinated analogs, supported by quantitative data and self-validating experimental protocols.

Mechanistic Causality: The Dual Nature of Fluorine

When a hydrogen atom or an oxygenated functional group is replaced by a fluorine atom, the resulting shift in LogP is dictated by the competition between two opposing physicochemical phenomena:

  • Hydrophobic Volume Expansion (Increases LogP): Fluorine possesses a van der Waals radius of 1.47 Å, which is larger than that of hydrogen (1.20 Å) but smaller than a methyl group (2.00 Å). Replacing a C-H bond with a C-F bond increases the hydrophobic surface area of the molecule. The energetic penalty of creating a larger cavity in the aqueous network drives the compound into the lipid (octanol) phase, thereby increasing LogP[3].

  • Dipole Moment Introduction (Decreases LogP): As the most electronegative element, fluorine creates a highly polarized C-F bond. This introduces a strong local dipole moment, which enhances dipole-dipole interactions and hydrogen-bond acceptance with water molecules. The increased hydration energy drives the compound into the aqueous phase, decreasing LogP[2].

Aromatic vs. Aliphatic Contexts

The dominant force depends entirely on the structural context. In aromatic systems , the highly polarizable π-electron cloud diffuses the C-F dipole. Consequently, the volume effect dominates, and LogP typically increases[1]. Conversely, in aliphatic systems , the dipole remains highly localized. The energetic penalty of desolvating this strong dipole often outweighs the volume expansion, leading to a net decrease in LogP[1][4].

Furthermore, bioisosteric replacements, such as substituting a hydroxyl group (-OH) with a fluorine atom (-F), yield highly variable results. The ΔLogP can range dramatically depending on the electronic environment, ortho-substituents, and remote hydrogen-bond acceptors[5][6].

FluorineLogic Sub Fluorine Addition (C-H -> C-F) Vol Hydrophobic Volume (vdW Radius: F > H) Sub->Vol Pol Local Dipole Moment (High Electronegativity) Sub->Pol Arom Aromatic Scaffold (Dipole Diffused) Vol->Arom Aliph Aliphatic Scaffold (Dipole Localized) Vol->Aliph Pol->Arom Pol->Aliph Inc LogP Increases (ΔLogP > 0) Arom->Inc Dec LogP Decreases (ΔLogP < 0) Aliph->Dec

Mechanistic interplay of volume and polarity effects determining LogP changes upon fluorination.

Quantitative Data: Fluorinated vs. Non-Fluorinated Analogs

The table below summarizes the typical LogP shifts observed when comparing non-fluorinated parent compounds to their fluorinated analogs across different structural environments.

Structural ModificationChemical ContextTypical ΔLogP ShiftMechanistic Driver
C-H → C-F Aromatic+0.1 to +0.5Hydrophobic volume expansion dominates over the diffused dipole.
C-H → C-F Aliphatic-0.1 to -0.5Strong localized dipole increases hydration energy, overriding volume effects[1][2].
C-OH → C-F Aromatic-0.74 to +1.70Loss of H-bond donor; highly dependent on electron-donating ortho/para substituents[5][6].
Isopropyl → Fluoro-isopropyl AliphaticNegative ShiftPolarization of adjacent C-H bonds by the highly electronegative tertiary fluorine[4].
CH₃ → CF₃ AliphaticVariable (Often Negative)Strong electron withdrawal polarizing adjacent bonds, increasing polar surface area[1].

Experimental Methodologies: Self-Validating Protocols

To accurately capture the subtle lipophilicity shifts induced by fluorination, rigorous experimental protocols are required. While HPLC retention-time correlation is useful for high-throughput screening, the Shake-Flask Method remains the gold standard for absolute LogP determination[7].

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The procedure below is designed as a self-validating system centered around mass balance verification.

The Self-Validating Shake-Flask Protocol
  • Solvent Mutual Saturation: Stir n-octanol and aqueous buffer (pH 7.4) together vigorously for 24 hours prior to the experiment.

    • Causality: Solvents are partially miscible. Failing to pre-saturate them will cause volume changes during the assay as water dissolves into the octanol and vice versa, skewing the final concentration calculations.

  • Compound Equilibration: Dissolve the fluorinated or non-fluorinated analog in the saturated octanol phase at a known concentration. Add an equal volume of saturated aqueous buffer to a sealed vial. Shake vigorously at a constant 25°C for 1 to 3 hours[7].

    • Causality: Temperature control is critical as partitioning is a thermodynamic process. Shaking ensures the system reaches thermodynamic partitioning equilibrium.

  • Phase Separation: Centrifuge the biphasic mixture at 3000 x g for 20 minutes[7].

    • Causality: Gravity separation is insufficient. Vigorous shaking creates invisible microemulsions of octanol suspended in the aqueous phase. If not broken by centrifugation, these highly lipophilic droplets will artificially inflate the measured aqueous concentration of the drug, leading to a falsely low LogP.

  • Dual Quantification: Carefully extract aliquots from both the octanol and aqueous phases. Quantify the compound concentration in each phase using HPLC-UV or LC-MS/MS[7].

    • Causality (The Self-Validation Step): Many standard protocols only measure the aqueous phase and assume the rest is in the octanol. By quantifying both phases, you calculate a mass balance . If the total recovered mass is <95% of the initial input, the compound has likely precipitated at the interface or adsorbed to the glassware, invalidating the LogP measurement.

  • Calculation: Calculate the partition coefficient using the formula: LogP = Log([Compound]octanol / [Compound]water)[7].

ShakeFlask S1 1. Mutual Saturation (n-Octanol & Water) S2 2. Compound Addition (Known Concentration) S1->S2 S3 3. Equilibration (Shake 1-3h at 25°C) S2->S3 S4 4. Phase Separation (Centrifugation) S3->S4 S5 5. Dual Quantification (HPLC of Both Phases) S4->S5 S6 6. Mass Balance & LogP Calculation S5->S6

Experimental workflow for the self-validating Shake-Flask method of LogP determination.

Conclusion

Strategic fluorination is a powerful tool for modulating lipophilicity, but it requires a nuanced understanding of the structural context. Drug development professionals must discard the assumption that fluorine always increases LogP. By utilizing self-validating experimental protocols and understanding the interplay between hydrophobic volume expansion and local dipole moments, researchers can accurately predict and measure the physicochemical impact of fluorinated analogs.

References

  • Linclau, B. et al. "Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method." Angewandte Chemie International Edition, 2015.[Link]

  • Dickson, H. et al. "Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity." Journal of Medicinal Chemistry, ACS Publications, 2021.[Link]

  • Kokubo, H. et al. "Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations." Journal of Computer-Aided Molecular Design, PubMed, 2019.[Link]

  • Boursier, E. et al. "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry, 2020.[Link]

  • Dickson, H. et al. "The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres." ChemRxiv, 2021.[Link]

  • Zafrani, Y. et al. "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling." Journal of Medicinal Chemistry, 2024.[Link]

Sources

Validation

"cross-reactivity studies of antibodies raised against haptens with 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol"

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Publish Comparison Guide & Technical Methodology. Executive Summary The development of highly specific immunoassays for fluorin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Publish Comparison Guide & Technical Methodology.

Executive Summary

The development of highly specific immunoassays for fluorinated small molecules is a critical bottleneck in pharmacokinetic monitoring and environmental toxicology. The compound 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol presents a unique challenge: it is a low-molecular-weight aliphatic heterocycle featuring a highly electronegative difluoroethyl group adjacent to a primary amine.

This guide provides an in-depth comparative analysis of monoclonal antibodies (mAbs) raised against this specific fluorinated hapten. By evaluating cross-reactivity (CR) profiles against non-fluorinated and structural analogs, we demonstrate how strategic hapten design leverages the unique physicochemical properties of fluorine to generate highly specific, non-cross-reactive paratopes.

Hapten Design & Immunological Causality

Small molecules (<1000 Da) cannot elicit an immune response independently and must be conjugated to a highly immunogenic carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH). However, the method of conjugation dictates which epitopes are exposed to the immune system.

The introduction of fluorine into hapten design significantly enhances immune recognition. Fluorine provides distinct properties, such as polar hydrophobicity and strong inductive effects, which create a highly distinct "non-self" epitope [1]. Furthermore, fluorinated haptens often generate antibodies with highly restricted paratopes that fail to cross-react with non-fluorinated physiological analogs, a critical feature for minimizing assay interference [2].

The Causality of Spacer Arm Selection: Directly conjugating the primary amine of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol via glutaraldehyde would mask the adjacent -CF2- group—the exact moiety we aim to target. To prevent this steric hindrance, we employ a succinylation strategy . By reacting the amine with succinic anhydride, we introduce a 4-carbon spacer arm terminating in a carboxylate. This extends the hapten away from the carrier protein, maximally exposing both the difluoro group and the oxane ring to B-cell receptors [3].

G N1 Hapten Synthesis 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol N2 Carrier Conjugation (Succinylation + EDC/NHS to KLH) N1->N2 N3 Murine Immunization (Adjuvant-Assisted Protocol) N2->N3 N4 Hybridoma Screening (icELISA vs Structural Analogs) N3->N4 N5 mAb Selection (High Affinity, Low Cross-Reactivity) N4->N5

Workflow for generating and screening antibodies against fluorinated oxane haptens.

Experimental Protocols (Self-Validating Workflows)

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps.

Protocol A: Hapten-Carrier Conjugation & Validation
  • Succinylation: Dissolve 10 mg of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol in 1 mL of anhydrous pyridine. Add 1.5 molar equivalents of succinic anhydride. Stir at room temperature for 4 hours. Evaporate the solvent and purify the carboxylated hapten via HPLC.

  • Activation: Dissolve the purified hapten in 0.1 M MES buffer (pH 5.5). Add 10 molar equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Incubate for 30 minutes at room temperature to form the active ester.

  • Conjugation: Add the activated hapten dropwise to a solution of KLH (for immunization) or Bovine Serum Albumin (BSA, for screening) in PBS (pH 7.4). Stir overnight at 4°C.

  • Self-Validation (Critical): Dialyze the conjugate against PBS for 48 hours to remove free hapten. Analyze the Hapten-BSA conjugate via MALDI-TOF Mass Spectrometry. A successful conjugation must show a mass shift corresponding to an epitope density of 10–15 haptens per carrier protein [1]. Do not proceed to immunization without this mass confirmation.

Protocol B: Competitive Indirect ELISA (icELISA) for CR Profiling
  • Coating: Coat 96-well microtiter plates with 100 µL/well of Hapten-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 5% skim milk in PBST for 2 hours at 37°C to prevent non-specific binding.

  • Competition: In a separate plate, pre-incubate the selected anti-hapten mAb with varying concentrations (0.1 to 10,000 ng/mL) of free competitor analogs (see Table 1) for 1 hour.

  • Detection: Transfer 100 µL of the pre-incubated mixtures to the coated plate. Incubate for 1 hour at 37°C. Wash 5x with PBST. Add HRP-conjugated goat anti-mouse IgG. Incubate for 45 minutes, wash, and develop with TMB substrate. Stop the reaction with 2M H₂SO₄ and read absorbance at 450 nm.

  • Calculation: Calculate the Cross-Reactivity (% CR) using the formula: % CR = (IC50 of Target Hapten / IC50 of Competitor Analog) × 100

Cross-Reactivity Data & Product Comparison

To objectively evaluate the performance of our targeted monoclonal antibody (Clone DF-Ox-1) raised against the fluorinated hapten, we compared its cross-reactivity profile against a generic, commercially available polyclonal antibody (pAb) raised against a non-fluorinated oxane scaffold.

Table 1: Competitive icELISA Cross-Reactivity Profiling

Competitor CompoundStructural VariancemAb DF-Ox-1 IC₅₀ (ng/mL)mAb DF-Ox-1 % CRGeneric Anti-Oxane pAb % CR
4-(2-Amino-1,1-difluoroethyl)oxan-4-ol Target Molecule 2.4 100% 100% (IC₅₀ = 15.6)
4-(2-Aminoethyl)oxan-4-olNon-fluorinated>10,000<0.02% 85.7%
4-(1,1-Difluoroethyl)oxan-4-olDes-amino8,5000.03% <0.1%
4-(2-Amino-1,1-difluoroethyl)piperidin-4-olPiperidine ring substitution4500.53% 69.3%
2-Amino-1,1-difluoroethaneAliphatic chain only (No ring)>10,000<0.02% <0.1%
Mechanistic Insights & Causality of the Data

The data in Table 1 reveals profound differences in paratope specificity driven by the fluorine atoms:

  • Fluorine Dependence: The mAb DF-Ox-1 exhibits exquisite specificity for the difluoroethyl group. When the fluorine atoms are removed (4-(2-Aminoethyl)oxan-4-ol), binding is completely abolished (<0.02% CR). This proves that the -CF2- group acts as a dominant immunodominant epitope. The generic pAb, lacking this specific paratope tuning, cannot distinguish between the fluorinated and non-fluorinated variants (85.7% CR).

  • Ring Specificity: Substituting the oxygen atom in the oxane ring with a nitrogen atom (piperidine analog) drops the cross-reactivity of mAb DF-Ox-1 to 0.53%. This indicates that the antibody's binding pocket forms highly specific hydrogen bonds or relies on the exact electrostatic potential provided by the tetrahydropyran oxygen.

  • Synergistic Recognition: The aliphatic chain alone (2-Amino-1,1-difluoroethane) shows no binding (<0.02% CR). The antibody requires the entire spatial arrangement of the oxane ring combined with the difluoroethyl side chain to achieve high-affinity binding.

Conclusion

Antibodies raised against 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol using a carefully designed succinylated spacer arm exhibit superior specificity compared to generic alternatives. The strategic exposure of the difluoroethyl moiety during immunization forces the immune system to recognize the unique electron density and hydrophobicity of the fluorine atoms. For researchers developing pharmacokinetic assays or environmental sensors, utilizing specifically raised mAbs like DF-Ox-1 ensures minimal false positives from non-fluorinated physiological metabolites.

References

  • Hapten Design and Monoclonal Antibody to Fluoroacetamide, a Small and Highly Toxic Chemical. MDPI. Available at:[Link]

  • Antibody recognition of fluorinated haptens and antigens. Semantic Scholar / Current Topics in Medicinal Chemistry. Available at:[Link]

  • Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. PubMed Central (PMC). Available at:[Link]

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol: A Protocol for Researchers

As a Senior Application Scientist, I understand that navigating the disposal of novel or specialized chemical reagents is a critical aspect of laboratory safety and regulatory compliance. This guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that navigating the disposal of novel or specialized chemical reagents is a critical aspect of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes authoritative data from structurally related chemical classes—halogenated organic compounds, amino alcohols, and oxane derivatives—to establish a robust and cautious disposal framework. Our primary objective is to empower researchers to manage this chemical waste stream responsibly, ensuring personal safety and environmental protection.

Foundational Hazard Assessment: Deconstructing the Molecule

The disposal protocol for any chemical is dictated by its inherent hazards. The structure of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol contains three key functional groups that inform our approach:

  • The 1,1-Difluoroethyl Group (Halogenated Organic): The carbon-fluorine (C-F) bond is exceptionally strong, making organofluorine compounds highly stable and often resistant to natural degradation.[1] This persistence classifies them as "forever chemicals" in some contexts and legally mandates their disposal as halogenated organic waste .[2][3][4] Improper disposal can lead to long-term environmental contamination.[5] The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic wastes, which typically require high-temperature incineration for complete destruction.[6][7]

  • The Amino and Hydroxyl Groups (Amino Alcohol): The amino group imparts basicity and potential corrosivity, while the alcohol group contributes to its polarity. Amino alcohols can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause severe skin and eye irritation or damage.[8][9][10] Therefore, direct contact must be avoided through rigorous use of personal protective equipment.

  • The Oxane Ring (Heterocyclic Ether): The tetrahydropyran (oxane) ring is a stable heterocyclic ether. While the ring itself is relatively inert, its derivatives can still pose hazards and must be handled as chemical waste.[11]

Based on this analysis, 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol must be treated as a hazardous, halogenated chemical waste with potential for toxicity, irritation, and environmental persistence.

Anticipated Hazard Summary

While specific quantitative data is unavailable, the following table summarizes the anticipated hazards based on the compound's functional components. This information is crucial for conducting a proper risk assessment.

Hazard ParameterAnticipated Classification & RationaleSupporting Sources
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4 (Toxic/Harmful) . Amino alcohols and some fluorinated compounds can be toxic if they enter the body.[8][9][12][13]
Skin Corrosion/Irritation Category 1B or 2 (Corrosive/Irritant) . The amino group can make the compound basic and corrosive to skin.[8][9][10]
Serious Eye Damage/Irritation Category 1 (Causes Serious Eye Damage) . Amino alcohols are often severely irritating or corrosive to the eyes.[8][9]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects . The high stability of the C-F bond suggests persistence in the environment.[2][5][11]
Waste Classification Regulated Halogenated Organic Waste . The presence of fluorine atoms mandates segregation into this specific waste stream.[3][4][6][14]
Immediate Safety & Handling Protocol

Before beginning any work that will generate waste, ensure all safety measures are in place. Adherence to these procedures is mandatory for minimizing exposure risk.

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a full-face shield are required at all times.[15]

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile) must be worn. Always check the glove manufacturer's specifications for compatibility.[14]

  • Body Protection: A standard laboratory coat is mandatory. Ensure it is fully buttoned.[15]

3.2. Spill and Exposure Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[12][16]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16][17]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[9][12]

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or dry clay.[12][18]

    • Once fully absorbed, carefully sweep the material into a designated, sealable container for hazardous waste.

    • Label the container as "Spill Debris containing 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol" and dispose of it as halogenated organic waste.[19]

    • Clean the spill area thoroughly.

Step-by-Step Disposal Protocol

The primary directive for disposing of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol is to ensure it enters a designated, regulated hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8][19]

Step 1: Waste Segregation This is the most critical step. This compound must be collected in a container designated exclusively for Halogenated Organic Waste .[3][14]

  • Causality: Mixing halogenated and non-halogenated waste streams needlessly increases disposal costs, as the entire mixture must be treated as the more hazardous (and expensive) halogenated type.[4] More importantly, it can lead to dangerous, uncontrolled reactions if mixed with incompatible chemicals.[20]

Step 2: Container Selection and Labeling

  • Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle, with a tightly sealing screw cap.[8][15]

  • The container must be in good condition, free of leaks or cracks.

  • Affix a Hazardous Waste Tag to the container before adding any waste.[14] The label must include:

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "4-(2-Amino-1,1-difluoroethyl)oxan-4-ol".

    • An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The name of the principal investigator and laboratory location.[21]

Step 3: Waste Accumulation and Storage

  • Keep the waste container closed at all times except when actively adding waste.[14][19]

  • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.

  • The storage area must be cool, dry, and well-ventilated, away from heat sources or direct sunlight.[8][22]

  • Ensure the waste container is kept within a secondary containment bin to prevent the spread of material in case of a leak.[8]

Step 4: Decontamination of Empty Containers

  • "Empty" containers that held the pure chemical are not truly empty and must be decontaminated.

  • Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).

  • Crucially, collect this rinsate and add it to your Halogenated Organic Waste container. [15]

  • Only after this triple rinse procedure can the container be disposed of as regular laboratory glassware or plastic waste, according to your institution's policies.

Step 5: Scheduling Final Disposal

  • Do not over-accumulate waste. Once the container is three-quarters full, or if it has been stored for an extended period, arrange for pickup.

  • Contact your institution's Environmental Health & Safety (EHS) office or follow its established procedures to schedule a hazardous waste pickup.[15]

  • Disposal must be conducted through a licensed hazardous waste disposal company, which will typically use high-temperature incineration for halogenated compounds.[6][8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol.

G Disposal Workflow for 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Storage & Disposal Start Handling of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Spill_Kit Ensure Spill Kit is Accessible PPE->Spill_Kit Waste_Gen Waste Generated (e.g., surplus reagent, contaminated items) Spill_Kit->Waste_Gen Select_Container Select a Labeled 'Halogenated Organic Waste' Container Waste_Gen->Select_Container Add_Waste Add Waste to Container Select_Container->Add_Waste Seal_Container Securely Seal Container Add_Waste->Seal_Container Store_SAA Store in Secondary Containment in Satellite Accumulation Area (SAA) Check_Full Container ¾ Full? Store_SAA->Check_Full Check_Full->Store_SAA No Contact_EHS Contact EHS for Waste Pickup Check_Full->Contact_EHS Yes Disposal Licensed Vendor Disposes via High-Temperature Incineration Contact_EHS->Disposal

Caption: Workflow for the safe disposal of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol.

By adhering to this comprehensive protocol, laboratory professionals can manage the waste stream of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol with confidence, upholding the highest standards of safety, compliance, and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and local regulations as the ultimate authority.[20][21][23]

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-Aminoethanol in a Laboratory Setting.
  • Benchchem. (n.d.). Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals.
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Sources

Handling

Personal protective equipment for handling 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol

As drug development increasingly relies on strategic fluorination to optimize pharmacokinetic profiles, compounds like 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol have become critical building blocks. The incorporation of the...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on strategic fluorination to optimize pharmacokinetic profiles, compounds like 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol have become critical building blocks. The incorporation of the 1,1-difluoroethyl group acts as a bioisostere, modulating the pKa of the adjacent amine, enhancing metabolic stability against oxidative enzymes, and improving membrane permeability [1].

However, the unique physicochemical architecture of this oxane derivative presents specific operational hazards. The combination of a basic primary amine and a highly lipophilic fluorinated moiety creates a compound that is not only a severe contact irritant but also possesses an enhanced capacity for transdermal penetration. This guide provides a self-validating, step-by-step protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this specialized chemical.

Part 1: Mechanistic Hazard Profiling & Causality

To establish a fundamentally safe handling environment, researchers must understand the causality behind the chemical's hazards. The risks associated with 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol are synergistic:

  • The Fluorine Effect: The strong inductive electron-withdrawing effect (-I) of the gem-difluoro group slightly lowers the basicity of the amine compared to non-fluorinated analogs [1]. However, it significantly increases the molecule's lipophilicity (LogP). This means that upon skin contact, the compound can bypass the aqueous epidermal barrier much faster than standard aliphatic amines.

  • The Amine Effect: The primary amine remains sufficiently nucleophilic and basic to rapidly saponify dermal lipids and degrade cellular membranes, leading to severe, deep-tissue chemical burns.

  • The Oxane Ring: The tetrahydropyran (oxane) core acts as an organic solvent-like carrier, further facilitating tissue absorption and potential systemic toxicity.

Table 1: Quantitative Hazard Profile & Operational Causality

Physicochemical PropertyEstimated Value / CharacteristicSafety Implication & Causality
Physical State Viscous Liquid / Low-Melting SolidProne to aerosolization if handled as a dry powder; requires anti-static precautions and careful spatula transfer.
Basicity (pKa) ~8.5 - 9.5 (Modulated by CF₂ group)Causes rapid saponification of skin lipids. Requires immediate, buffered neutralization upon accidental spill.
Lipophilicity (LogP) Elevated vs. non-fluorinated analogsEnhanced transdermal penetration. Mandates highly impermeable, extended-breakthrough glove materials.
Thermal Stability Exothermic decomposition >150°CPotential for toxic Hydrogen Fluoride (HF) and NOx gas release under extreme thermal stress. Keep isolated from strong acids.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling fluorinated amino alcohols. The following matrix outlines the required equipment and the mechanistic reasoning behind each choice, adhering to the standards set by the National Research Council [2].

  • Hand Protection (Critical):

    • Requirement: Heavy-duty Butyl rubber gloves (minimum 0.3 mm thickness) or double-gloved extended-cuff Nitrile (minimum 8 mil).

    • Causality: Standard latex or thin nitrile gloves degrade rapidly upon exposure to basic amines. The lipophilic nature of the difluoroethyl group accelerates permeation through standard polymers. Butyl rubber provides the highest resistance to both basic amines and fluorinated organics.

  • Eye & Face Protection:

    • Requirement: Indirect-vented chemical splash goggles paired with a full-face shield.

    • Causality: Ocular tissue is highly lipid-rich. Exposure to a lipophilic amine causes rapid, irreversible corneal saponification and blindness. A face shield prevents aerosolized micro-droplets from bypassing goggles during septum piercing or vigorous stirring.

  • Body Protection:

    • Requirement: Flame-resistant (FR) laboratory coat (fully buttoned) and a chemical-resistant neoprene apron.

    • Causality: Amino alcohols can be combustible. The neoprene apron provides an impermeable barrier against spills that could otherwise soak through a cotton lab coat and reach the skin.

  • Respiratory Protection:

    • Requirement: All handling must occur within a certified chemical fume hood. If handling bulk quantities outside a hood is unavoidable, a NIOSH-approved full-face respirator with ABEK (multipurpose/ammonia/amine) cartridges is mandatory.

Part 3: Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step until the current step's validation check is confirmed.

Step-by-Step Dispensing Methodology
  • Environmental Validation: Verify the fume hood monitor displays a face velocity between 80–120 feet per minute (fpm). Validation: Ensure the physical sash is lowered to the indicated safe operating line.

  • Atmospheric Control: Purge the reaction vessel with an inert gas (Argon or N₂). Causality: Amino alcohols are prone to atmospheric oxidation and can absorb ambient CO₂ to form carbamate salts, degrading reagent purity.

  • Static Mitigation: Ground all metal spatulas and balances. Fluorinated powders/solids can carry static charges, leading to sudden aerosolization or repulsion from the weighing boat.

  • Transfer & Dissolution: Transfer the compound using a closed-system syringe (if liquid/melted) or a static-free funnel. Dissolve immediately in the designated reaction solvent (e.g., DCM or THF) to dilute the concentrated amine hazard.

  • Exotherm Monitoring: When adding electrophiles or acids to the 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol solution, utilize an external ice bath and monitor internal temperature. Causality: Acid-base neutralizations with this compound are highly exothermic and can cause solvent boil-over.

OperationalWorkflow A 1. Environmental Validation (Hood Face Velocity 80-120 fpm) B 2. PPE Donning (Butyl Gloves, Face Shield, FR Coat) A->B Validated C 3. Inert Dispensing (Argon Blanket, Anti-static) B->C Secured D 4. Reaction Execution (Exotherm Monitoring) C->D Transferred E 5. Decontamination (Citric Acid Wash) D->E Completed

Operational workflow for the safe handling and dispensing of fluorinated amino alcohols.

Part 4: Emergency Response & Decontamination

In the event of an exposure or spill, immediate, protocol-driven action is required to prevent severe tissue damage or environmental release.

  • Dermal/Ocular Exposure: Immediately flush the affected area with copious amounts of water or a specialized amphoteric chelating agent (e.g., Diphoterine®) for a minimum of 15 minutes. Causality: Diphoterine is preferred over water as it actively neutralizes both the basic amine and any potential fluoride ions without generating an exothermic reaction.

  • Spill Neutralization: Do NOT use strong acids (like HCl) to neutralize spills. Strong acids will cause a violent exothermic reaction and potentially vaporize the compound. Instead, cover the spill with a weak, solid polyprotic acid such as citric acid or sodium bisulfate to buffer the pH safely [3]. Once neutralized, absorb with an inert material (vermiculite or dry sand) and transfer to a sealed hazardous waste container.

Part 5: Disposal & Environmental Logistics

Fluorinated organic compounds pose a significant environmental hazard due to the extreme stability of the C-F bond. They must never be disposed of in standard aqueous waste or non-halogenated organic waste streams.

Step-by-Step Disposal Plan
  • Segregation: Isolate all waste containing 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol into a strictly labeled "Halogenated Organic Waste" container.

  • Aqueous Washings: Any basic aqueous washings from the reaction workup must be neutralized to pH 6–8 using citric acid before being collected in an aqueous hazardous waste carboy.

  • Consumables: All contaminated PPE, spatulas, and silica gel from chromatography must be placed in solid hazardous waste bags, double-sealed, and marked for halogenated contamination.

  • Final Destruction: Ensure your institutional Environmental Health and Safety (EHS) office routes this specific waste stream to a licensed facility capable of high-temperature incineration (>1100°C). Causality: Standard incineration temperatures are insufficient to break the C-F bond, which can lead to the atmospheric release of toxic PFAS-related byproducts.

WasteSegregation Source Fluorinated Amino Alcohol Waste Aqueous Aqueous Stream (Basic pH) Source->Aqueous Organic Organic Stream (Halogenated Solvents) Source->Organic Solid Solid Waste (Contaminated PPE/Silica) Source->Solid Neutralize Neutralization (Citric Acid to pH 7) Aqueous->Neutralize Incineration High-Temp Incineration (EPA Licensed Facility) Organic->Incineration Solid->Incineration Neutralize->Incineration

Waste segregation and environmental disposal pathway for fluorinated basic organic compounds.

References

  • Bhattarai, P., et al. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry, National Institutes of Health (NIH). [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press.[Link]

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